molecular formula C22H26N6O3 B1193348 NLD-22

NLD-22

カタログ番号: B1193348
分子量: 422.489
InChIキー: HBOHAJJGWJLRSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

NLD-22 is a novel Enterovirus 71 Inhibitor, binding to the hydrophobic pocket in VP1 to block viral infection, exhibiting excellent antiviral activity (with an EC50 of 5.056 nM and a 100% protection rate for mice at a dose of 20 mg/kg) and low toxicity.

特性

分子式

C22H26N6O3

分子量

422.489

IUPAC名

1-(2-Aminopyridin-4-yl)-3-(5-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy)pentyl)imidazolidin-2-one

InChI

InChI=1S/C22H26N6O3/c1-16-25-21(26-31-16)17-5-7-19(8-6-17)30-14-4-2-3-11-27-12-13-28(22(27)29)18-9-10-24-20(23)15-18/h5-10,15H,2-4,11-14H2,1H3,(H2,23,24)

InChIキー

HBOHAJJGWJLRSS-UHFFFAOYSA-N

SMILES

O=C1N(CCCCCOC2=CC=C(C3=NOC(C)=N3)C=C2)CCN1C4=CC(N)=NC=C4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NLD-22;  NLD 22;  NLD22

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Interleukin-22 (IL-22)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound designated "NLD-22" did not yield any specific information. It is possible that this is an internal, unpublished designation. This guide therefore focuses on the well-characterized signaling pathway of Interleukin-22 (IL-22), a topic of significant interest in immunology and drug development.

Introduction to Interleukin-22

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines, playing a crucial role in mucosal barrier defense, tissue repair, and host defense at barrier surfaces.[1][2] Unlike many other cytokines that mediate communication between immune cells, IL-22's primary targets are non-hematopoietic cells, particularly epithelial and stromal cells in tissues such as the intestines, skin, liver, and lungs.[1][3][4] It is produced by various immune cells, including T-helper 17 (Th17) and Th22 cells, γδ T cells, and innate lymphoid cells (ILCs).[1][5] IL-22's unique function as a communicator between the immune system and epithelial tissues makes it a key player in inflammatory responses and tissue regeneration.[2][3]

Core Mechanism of Action: The IL-22 Signaling Pathway

The biological effects of IL-22 are initiated by its binding to a heterodimeric cell surface receptor complex. This interaction triggers a cascade of intracellular signaling events, primarily through the JAK-STAT pathway, but also involving the MAPK and PI3K/Akt pathways.

The IL-22 Receptor Complex

The functional IL-22 receptor is composed of two subunits:

  • IL-22R1 (Interleukin-22 Receptor Subunit Alpha-1): This is the high-affinity, ligand-binding chain specific to IL-22.[1] Its expression is largely restricted to non-hematopoietic cells, which accounts for the tissue-specific effects of IL-22.[3][6]

  • IL-10R2 (Interleukin-10 Receptor Subunit Beta): This subunit is shared with the receptors for other IL-10 family cytokines (e.g., IL-10, IL-26).[1][7] It is ubiquitously expressed and is essential for signal transduction.[6]

The signaling is initiated in a stepwise manner: IL-22 first binds to IL-22R1, which induces a conformational change allowing for the recruitment of IL-10R2 to form the active signaling complex.[1][6]

The JAK-STAT Signaling Pathway

The primary and most well-documented signaling cascade activated by IL-22 is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

  • Kinase Activation: Upon formation of the ternary IL-22/IL-22R1/IL-10R2 complex, the receptor-associated kinases, JAK1 and Tyrosine Kinase 2 (TYK2) , are brought into close proximity, leading to their trans-activation via phosphorylation.[3][5][6]

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor complex. These phosphorylated sites serve as docking stations for STAT proteins. The principal transcription factor activated by IL-22 is STAT3 , which is phosphorylated at tyrosine residue 705 (Tyr705).[1][8][9] Phosphorylation of STAT1 and STAT5 has also been observed, though STAT3 activation is considered the dominant signaling mode.[1][6][10]

  • Nuclear Translocation and Gene Transcription: Phosphorylated STAT3 molecules form homodimers, which then translocate from the cytoplasm to the nucleus.[3] In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[11]

Key genes upregulated by the IL-22/STAT3 axis include those involved in:

  • Cell Proliferation and Survival: Anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and cell cycle regulators like Cyclin D1 and c-Myc.[12][13]

  • Innate Immunity and Host Defense: Antimicrobial peptides (e.g., S100 proteins, β-defensins, RegIIIγ), mucins, and acute phase proteins like Serum Amyloid A (SAA).[3][5][11][12]

  • Tissue Repair and Regeneration. [2]

Ancillary Signaling Pathways

In addition to the canonical JAK-STAT pathway, IL-22 can also activate other important signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: IL-22 has been shown to induce the phosphorylation and activation of all three major MAPK pathways: ERK1/2, p38, and JNK.[1][6][14] The ERK1/2 pathway, in particular, has been implicated in IL-22-induced proliferation of colonic epithelial cells.[14]

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and survival, can also be activated by IL-22. This activation can lead to downstream signaling through the mammalian target of rapamycin (mTOR).[6][15][16]

Negative Regulation of IL-22 Signaling

The activity of the IL-22 pathway is tightly controlled to prevent excessive inflammation and cellular proliferation. Key negative regulators include:

  • IL-22 Binding Protein (IL-22BP): A soluble receptor that binds to IL-22 with high affinity, preventing it from interacting with the cell surface receptor complex.[6][17] IL-22BP acts as a natural antagonist of IL-22 signaling.[6]

  • Suppressor of Cytokine Signaling 3 (SOCS3): The transcription of the SOCS3 gene is induced by STAT3 activation, creating a classic negative feedback loop.[17][18] The SOCS3 protein inhibits JAK activity, thereby dampening the signaling cascade.[17]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

IL22_Signaling_Pathway Figure 1: IL-22 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-22 IL-22 IL-22BP IL-22BP (Soluble Antagonist) IL-22->IL-22BP Inhibited by IL-22R1 IL-22R1 IL-10R2 IL-10R2 IL-22R1->IL-10R2 Recruits JAK1 JAK1 TYK2 TYK2 STAT3 STAT3 JAK1->STAT3 Phosphorylates MAPK_Pathway MAPK Pathway (ERK, p38, JNK) JAK1->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway JAK1->PI3K_Akt_Pathway Activates TYK2->STAT3 p-STAT3 p-STAT3 STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer Dimerizes Target_Genes Gene Transcription: - Antimicrobial Peptides - Anti-apoptotic Proteins - Cell Cycle Regulators - SOCS3 STAT3_Dimer->Target_Genes Translocates & Activates SOCS3 SOCS3 SOCS3->JAK1 Inhibits SOCS3->TYK2 Inhibits Target_Genes->SOCS3 Induces

Figure 1: IL-22 Signaling Pathway

Western_Blot_Workflow Figure 2: Western Blot Workflow for p-STAT3 cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & IL-22 Stimulation Cell_Lysis 2. Cell Lysis (RIPA Buffer) Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL) Secondary_Ab->Detection

Figure 2: Western Blot Workflow for p-STAT3

Quantitative Data Summary

The effects of IL-22 are often dose- and time-dependent. The following tables summarize representative quantitative data from in vitro studies.

Table 1: Dose-Dependent Effect of IL-22 on Keratinocyte Proliferation

IL-22 Concentration (ng/mL) Proliferation (% of Control) at 48h Proliferation (% of Control) at 72h
0 (Control) 100% 100%
30 Increased* Increased*
60 Further Increased** Further Increased**
90 Highest Increase*** Highest Increase***

Data derived from graphical representations indicating a significant increase in proliferation.[19]

Table 2: Time-Course of IL-22-Induced STAT3 Phosphorylation in Cardiomyocytes

Time after IL-22 Injection STAT3 Phosphorylation Level
0 minutes (Control) Undetectable
15 minutes Faintly Detected
30 minutes Peak Level

Based on Western blot analysis in a mouse model.[8][20]

Table 3: Dose-Dependent Activation of Signaling Pathways by IL-22 in Lung Cancer Cells

IL-22 Concentration (ng/mL) p-STAT3 p-ERK p-AKT
0 Baseline Baseline Baseline
5 + + +
10 ++ ++ ++
50 +++ +++ +++
100 ++++ ++++ ++++

Relative levels of phosphorylation observed via Western blot, indicating a dose-dependent increase.[21]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to elucidate the IL-22 signaling pathway.

Protocol: Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to detect the phosphorylation of STAT3 in response to IL-22 stimulation.[13][20][22]

  • Cell Culture and Stimulation:

    • Plate target cells (e.g., HT-29, keratinocytes) in appropriate culture dishes and grow to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal signaling.

    • Treat cells with desired concentrations of recombinant IL-22 (e.g., 50-100 ng/mL) for a specific time course (e.g., 0, 15, 30, 60 minutes). A non-treated control is essential.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with wash buffer.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • To normalize the data, strip the membrane and re-probe with an antibody for total STAT3.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify band intensity.

Protocol: Cell Proliferation Assay (CCK-8/MTT)

This protocol measures the effect of IL-22 on the proliferation of adherent cells.[19][23]

  • Cell Seeding:

    • Seed keratinocytes or other target cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Replace the medium with fresh medium containing various concentrations of IL-22 (e.g., 0, 30, 60, 90 ng/mL).

    • Incubate the plate for different time points (e.g., 12, 24, 48, 72 hours).

  • Proliferation Measurement (using CCK-8):

    • At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the untreated control for each concentration and time point.

Protocol: Chromatin Immunoprecipitation (ChIP) for STAT3

This protocol identifies the genomic regions where STAT3 binds following IL-22 stimulation, revealing its direct gene targets.[24][25]

  • Cell Stimulation and Cross-linking:

    • Stimulate cells with IL-22 as described in the Western blot protocol.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Chromatin Preparation:

    • Wash and harvest the cells. Lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release chromatin.

    • Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific for STAT3 (or a control IgG).

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess STAT3 binding at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of binding sites.[24]

References

Technical Guide: NLD-22, a Potent Enterovirus 71 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and synthesis of the novel Enterovirus 71 inhibitor, NLD-22.

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, highly potent small molecule inhibitor of Enterovirus 71 (EV71), a primary causative agent of severe Hand, Foot, and Mouth Disease (HFMD).[1] Developed and characterized by researchers at Nankai University, this compound functions as a capsid-binding inhibitor.[1] It specifically targets a hydrophobic pocket within the VP1 capsid protein to prevent the virus from releasing its genetic material into host cells.[1] The compound demonstrates exceptional antiviral activity in the low nanomolar range and has shown a complete protective effect in preclinical murine models of EV71 infection.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis pathway of this compound, based on available scientific literature.

Discovery and Mechanism of Action

Discovery Pathway

The discovery of this compound was the result of a targeted, structure-based drug design program. Researchers focused on a known hydrophobic pocket on the viral capsid protein VP1, which is essential for the viral uncoating process and has been a validated target for other anti-picornavirus compounds.[1] The general workflow for the discovery and development of this compound is outlined below.

G cluster_0 Discovery Phase cluster_1 Preclinical Evaluation Target_ID Target Identification (VP1 Hydrophobic Pocket) Scaffold_Selection Scaffold Selection (Pyridyl Imidazolidinones) Target_ID->Scaffold_Selection SBDD Structure-Based Drug Design (SBDD) Scaffold_Selection->SBDD Synthesis Synthesis of Analogues SBDD->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt NLD22_ID Identification of this compound Lead_Opt->NLD22_ID In_Vitro In Vitro Antiviral & Cytotoxicity Assays NLD22_ID->In_Vitro In_Vivo In Vivo Efficacy Studies (Mouse Model) In_Vitro->In_Vivo PK_Studies Pharmacokinetic (PK) Profile In_Vivo->PK_Studies Structural_Studies Structural Biology (Cryo-EM) PK_Studies->Structural_Studies

Caption: Discovery and evaluation workflow for this compound.
Mechanism of Action

This compound is a member of the pyridyl imidazolidinone class of compounds, which are known capsid binders.[2] High-resolution cryo-electron microscopy studies have confirmed that this compound binds directly to a hydrophobic pocket in the VP1 protein of the EV71 capsid.[1] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. This action blocks infection at a very early stage.[1] The Protein Data Bank (PDB) accession code for the EV71 capsid in complex with this compound is 6LQD.[2]

G cluster_0 EV71 Infection Cycle Attach Virus Attachment to Host Cell Uncoat Viral Uncoating & RNA Release Attach->Uncoat Replication Viral Replication Uncoat->Replication Assembly Progeny Assembly Replication->Assembly Release Release of New Virions Assembly->Release NLD22 This compound VP1 Binds to VP1 Hydrophobic Pocket NLD22->VP1 Block Inhibition of Uncoating VP1->Block Stabilizes Capsid Block->Uncoat BLOCKS

Caption: Mechanism of action of this compound as a capsid inhibitor.

Quantitative Data Summary

This compound exhibits potent antiviral activity and a favorable safety profile in preclinical assessments. The key quantitative metrics are summarized below.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterValueDescriptionSource
EC50 5.056 nM50% Effective Concentration against EV71[1]
EC50 0.03 nM50% Effective Concentration against EV71 (conflicting report)[3]
CC50 5 µM50% Cytotoxic Concentration[3]
hERG Inhibition 0.8 µMhERG channel inhibition concentration[3]

Note: Conflicting EC50 values have been reported in the literature, which may be due to different assay conditions, virus strains, or compound synthesis batches.

Table 2: In Vivo Efficacy of this compound in a Murine Model

ParameterDoseOutcomeSource
Protection Rate 20 mg/kg100% protection in a lethal EV71 infection mouse model[1]

Synthesis Pathway

While the exact, step-by-step synthesis protocol for this compound is detailed in the primary publication (J. Med. Chem. 2020, 63, 3, 1233–1244), this information is proprietary and not fully available in the public domain. However, this compound belongs to the well-established class of pyridyl imidazolidinone derivatives. The general synthesis for this scaffold typically involves a multi-step process.

G Start Starting Materials (e.g., Phenol derivative, Pyridyl amine derivative) Step1 Step 1: Linker Synthesis Start->Step1 Step2 Step 2: Imidazolidinone Ring Formation Step1->Step2 Step3 Step 3: Coupling of Side Chains Step2->Step3 Final Final Product: This compound Step3->Final

Caption: Generalized synthesis pathway for pyridyl imidazolidinones.

The synthesis would likely commence with commercially available starting materials, followed by the construction of the core imidazolidinone ring and subsequent coupling of the characteristic pyridyl and phenoxy-containing side chains. The specific reagents, catalysts, and purification methods are crucial for achieving the desired stereochemistry and yield and are detailed within the originating research article.

Experimental Protocols (General Methodologies)

The detailed protocols are specific to the cited publication. However, based on standard practices in the field for evaluating anti-enterovirus agents, the following methodologies were likely employed.

Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
  • Cell Culture: Human Rhabdomyosarcoma (RD) cells, which are susceptible to EV71, are cultured in 96-well plates to form a confluent monolayer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection: Cell monolayers are infected with a specific multiplicity of infection (MOI) of an EV71 strain.

  • Treatment: The diluted this compound is added to the infected cells. Control wells include infected/untreated cells (virus control) and uninfected/untreated cells (cell control).

  • Incubation: The plates are incubated for a period (e.g., 24-72 hours) at 37°C until the virus control wells show a significant cytopathic effect (CPE), visible as cell rounding and detachment.

  • Quantification: Cell viability is measured using a colorimetric assay (e.g., MTT or CCK-8), which quantifies metabolic activity. The EC50 value is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay
  • Cell Culture: RD cells are cultured in 96-well plates as described above.

  • Treatment: Uninfected cells are treated with the same serial dilutions of this compound as used in the antiviral assay.

  • Incubation: Plates are incubated for the same duration as the antiviral assay.

  • Quantification: Cell viability is measured using an MTT or similar assay. The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

In Vivo Mouse Model of EV71 Infection
  • Animal Model: Neonatal (e.g., 3-day-old) ICR mice are used, as they are highly susceptible to lethal EV71 infection.[3]

  • Infection: Mice are challenged with a lethal dose of a mouse-adapted EV71 strain via an appropriate route (e.g., intraperitoneal or intracerebral injection).

  • Treatment: A treatment group receives this compound (e.g., 20 mg/kg/day via intraperitoneal injection), while a control group receives a vehicle solution.[1][3] Treatment may begin shortly before or after the viral challenge.

  • Monitoring: Mice are monitored daily for clinical signs (e.g., limb paralysis, weight loss, morbidity) and survival over a period of 1-2 weeks.

  • Endpoint: The primary endpoint is the survival rate. Secondary endpoints can include viral loads in tissues (e.g., brain, muscle), which are quantified by qPCR or plaque assay.

Pharmacokinetic (PK) Studies
  • Animal Model: Adult mice (e.g., BALB/c or ICR) are typically used for PK studies.

  • Administration: this compound is administered via a specific route (e.g., intravenous bolus for bioavailability comparison and oral gavage to assess oral absorption) at a defined dose.

  • Sample Collection: Blood samples are collected at multiple, defined time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), for high sensitivity and specificity.

  • Parameter Calculation: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a highly promising drug candidate for the treatment of Hand, Foot, and Mouth Disease caused by EV71. Its potent, specific mechanism of action, combined with excellent in vivo efficacy and a favorable pharmacokinetic profile, marks it as a significant lead in the development of anti-enteroviral therapies.[1][2] Further investigation and clinical development will be necessary to establish its safety and efficacy in human subjects.

References

No Publicly Available In Vitro Studies Identified for NLD-22

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases did not yield any specific in vitro studies for a compound designated "NLD-22."

Extensive queries for "this compound in vitro studies," "this compound mechanism of action," and related terms did not return relevant results. This suggests that "this compound" may be an internal project name, a very early-stage compound not yet described in published literature, or a potential misnomer.

Consequently, the core requirements of the request—to provide a technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound—cannot be fulfilled at this time due to the absence of foundational data in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of research findings through scientific publications or conference presentations.

An In-Depth Technical Guide to NLD-22 Structural Analogs and Derivatives: Potent Inhibitors of Enterovirus A71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NLD-22 and its structural analogs, a promising class of antiviral compounds targeting Enterovirus A71 (EV-A71), a primary causative agent of hand, foot, and mouth disease (HFMD). This document details their mechanism of action, structure-activity relationships, quantitative antiviral data, and the experimental protocols utilized in their evaluation and characterization.

Core Compound: this compound and its Mechanism of Action

This compound is a potent pyridyl imidazolidinone derivative that exhibits significant antiviral activity against EV-A71. Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. High-resolution cryo-electron microscopy studies have confirmed that this compound binds to this hydrophobic pocket, effectively blocking viral infection.

The life cycle of EV-A71 begins with attachment to host cell receptors, followed by entry via endocytosis. The acidic environment of the endosome typically triggers conformational changes in the viral capsid, leading to uncoating and genome release. This compound and its analogs interrupt this crucial step.

Mechanism of Action of this compound and its Analogs cluster_virus_lifecycle EV-A71 Lifecycle cluster_inhibition Inhibition by this compound Analogs Virus_Attachment 1. Virus Attachment to Host Cell Virus_Entry 2. Endocytosis Virus_Attachment->Virus_Entry Uncoating 3. Uncoating and RNA Release Virus_Entry->Uncoating Replication 4. Viral Replication Uncoating->Replication NLD_22 This compound Analog VP1_Binding Binding to VP1 Hydrophobic Pocket NLD_22->VP1_Binding VP1_Binding->Uncoating Inhibits caption Mechanism of this compound action.

Caption: Mechanism of this compound action.

Quantitative Antiviral Data

This compound and its structural analogs have demonstrated remarkable potency against EV-A71 in cell-based assays. The following table summarizes the key quantitative data for this compound and its closely related derivatives. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of the viral replication, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.

CompoundChemical ClassEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound Pyridyl Imidazolidinone5.056[2]> 100[2]> 19,772
PR66 Imidazolidinone19> 10> 526
NLD Imidazolidinone0.025Not ReportedNot Reported
ALD Imidazolidinone8.54Not ReportedNot Reported
VP1-14 Aminopyridyl 1,2,5-thiadiazolidine 1,1-dioxide4Not ReportedNot Reported

Structure-Activity Relationship (SAR)

The pyridyl imidazolidinone scaffold is a key feature of this compound and its analogs. Structure-activity relationship studies have revealed several important structural features that contribute to their potent antiviral activity:

  • Pyridyl Group: The nitrogen atom in the pyridine ring is crucial for activity, likely forming key interactions within the VP1 binding pocket.

  • Imidazolidinone Core: This central heterocyclic ring serves as a rigid scaffold to correctly orient the other functional groups for optimal binding.

  • Phenoxy-Alkyl Linker: The length and composition of the linker between the imidazolidinone core and the terminal phenyl group significantly impact potency. A five-carbon alkyl chain, as seen in this compound, appears to be optimal.

  • Terminal Ring System: The nature of the terminal aromatic ring system also influences activity. In this compound, a 5-methyl-1,2,4-oxadiazole moiety is present. Modifications to this group can affect both potency and pharmacokinetic properties. For instance, VP1-14, a highly potent analog, replaces the imidazolidinone linker with a 1,2,5-thiadiazolidine 1,1-dioxide and incorporates a ketoxime ether.[2]

Key Structural Features for Antiviral Activity cluster_features Structural Modifications cluster_properties Resulting Properties Core_Structure Pyridyl Imidazolidinone Scaffold Pyridyl_Group Pyridyl Group Core_Structure->Pyridyl_Group Imidazolidinone_Core Imidazolidinone Core Core_Structure->Imidazolidinone_Core Linker Phenoxy-Alkyl Linker Core_Structure->Linker Terminal_Ring Terminal Ring System Core_Structure->Terminal_Ring Antiviral_Potency Antiviral Potency (EC50) Pyridyl_Group->Antiviral_Potency Imidazolidinone_Core->Antiviral_Potency Linker->Antiviral_Potency Terminal_Ring->Antiviral_Potency Pharmacokinetics Pharmacokinetics Terminal_Ring->Pharmacokinetics Selectivity Selectivity (SI) caption SAR of this compound analogs. Experimental Workflow for Antiviral Compound Evaluation Start Start Compound_Synthesis Compound Synthesis and Characterization Start->Compound_Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Compound_Synthesis->Antiviral_Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 EC50 Determine EC50 Antiviral_Assay->EC50 Data_Analysis Data Analysis SI Calculate Selectivity Index (SI) EC50->SI CC50->SI SAR_Analysis Structure-Activity Relationship Analysis SI->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Compound_Synthesis caption Workflow for antiviral evaluation.

References

Unraveling the Therapeutic Potential of NLD-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Information regarding a specific therapeutic agent designated as NLD-22 is not available in the public domain. Scientific literature and clinical trial databases do not contain entries for a compound with this identifier. Therefore, a detailed analysis of its therapeutic targets, mechanism of action, and associated experimental data cannot be provided at this time.

This guide serves as a template for the kind of in-depth technical information that would be essential for evaluating a novel therapeutic candidate. Should data on this compound become available, this framework can be utilized to structure a comprehensive whitepaper. The following sections outline the critical data points, experimental methodologies, and visual representations necessary for a thorough scientific evaluation.

Quantitative Data Summary

A clear and concise presentation of quantitative data is crucial for comparing the potency, efficacy, and safety of a potential therapeutic. All data should be organized into structured tables.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 / Ki (nM)Selectivity vs. Off-TargetReference
Target XBiochemical AssayValueFold-selectivity[Citation]
Target YCell-based AssayValueFold-selectivity[Citation]
Off-Target ZBinding AssayValueN/A[Citation]

Table 2: Pharmacokinetic Properties of this compound

SpeciesRoute of Admin.Tmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)Reference
MouseOralValueValueValueValue[Citation]
RatIVValueValueValueN/A[Citation]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Target Engagement Assay

Objective: To quantify the binding of this compound to its intended molecular target in a cellular context.

Methodology:

  • Cell Culture: Culture [Cell Line] expressing [Target Protein] to 80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound for [Time Period].

  • Lysis: Lyse the cells using [Lysis Buffer Composition].

  • Co-immunoprecipitation: Incubate cell lysates with an antibody specific for [Target Protein].

  • Western Blotting: Analyze the immunoprecipitated proteins by Western blot using an antibody against [Downstream Effector] to assess target engagement.

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of [Disease].

Methodology:

  • Animal Model: Utilize [Animal Strain] induced with [Disease Induction Method].

  • Dosing Regimen: Administer this compound at [Dose Levels] via [Route of Administration] for [Duration].

  • Efficacy Assessment: Monitor disease progression using [Primary Endpoint, e.g., tumor volume, behavioral score].

  • Pharmacodynamic Analysis: Collect tissue samples at specified time points to measure [Biomarker Levels] by ELISA or qPCR.

  • Statistical Analysis: Analyze data using [Statistical Test, e.g., ANOVA, t-test].

Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental designs are critical for clear communication.

G cluster_0 This compound Signaling Pathway NLD22 This compound Target Target Receptor NLD22->Target Binds and Inhibits KinaseA Kinase A Target->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental Workflow: In Vivo Study start Disease Model Induction treatment This compound Treatment Groups start->treatment monitoring Efficacy Monitoring treatment->monitoring endpoint Endpoint Analysis (Histology, Biomarkers) monitoring->endpoint data Data Analysis endpoint->data

Caption: Generalized workflow for an in vivo efficacy study.

Conceptual Framework for a Safety and Toxicity Profile Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and clinical trial data reveals a notable absence of information regarding a compound designated as "NLD-22." Searches for its safety and toxicity profile, as well as any associated preclinical or clinical studies, did not yield any specific results. This suggests that "this compound" may be an internal development codename that has not yet been disclosed in public forums, a compound in a very early stage of research with no published data, or a potential misnomer.

Without accessible data, it is not possible to construct a detailed technical guide on the safety and toxicity profile of this compound. The core requirements of this request—summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and workflows—are contingent upon the availability of foundational research and clinical findings.

Should further identifying information or an alternative designation for this compound become available, a comprehensive report could be compiled. Such a report would typically involve a multi-faceted investigation into the compound's pharmacological and toxicological characteristics, as outlined in the following conceptual framework.

For a given compound, a thorough safety and toxicity evaluation would encompass the following key areas. This framework is provided as a template for what a technical guide on a compound like this compound would entail, were the data available.

Preclinical Safety Pharmacology

A comprehensive preclinical safety package is essential to predict potential adverse effects in humans. Key studies would be summarized in a tabular format for clarity.

Table 1: Overview of Preclinical Safety Pharmacology Studies

Study Type Species Route of Administration Key Findings (No-Observed-Adverse-Effect Level - NOAEL)
Cardiovascular
hERG Assay In vitro N/A IC50: [Value] µM
Cardiovascular Telemetry [e.g., Beagle Dog] [e.g., Intravenous] NOAEL: [Value] mg/kg
Central Nervous System
Functional Observational Battery [e.g., Sprague-Dawley Rat] [e.g., Oral] NOAEL: [Value] mg/kg
Respiratory

| Whole-Body Plethysmography | [e.g., Sprague-Dawley Rat] | [e.g., Oral] | NOAEL: [Value] mg/kg |

  • hERG Assay: The protocol would detail the cell line used (e.g., HEK293 cells stably expressing the hERG channel), the voltage clamp methodology, the range of compound concentrations tested, and the positive control used (e.g., E-4031).

  • Cardiovascular Telemetry: This section would describe the surgical implantation of telemetry transmitters in the specified animal model, the acclimatization period, the dosing regimen, and the continuous monitoring of electrocardiogram (ECG) parameters, heart rate, and blood pressure.

  • Functional Observational Battery (FOB): The protocol would outline the systematic observation of behavioral and physiological parameters in the rodent model, including but not limited to, changes in posture, gait, grooming, and autonomic functions at various time points post-dosing.

  • Whole-Body Plethysmography: This would describe the non-invasive method used to measure respiratory parameters (e.g., tidal volume, respiratory rate) in conscious, unrestrained animals following compound administration.

Toxicology Studies

Toxicology studies are critical for identifying potential target organs of toxicity and determining safe starting doses for clinical trials.

Table 2: Summary of Toxicology Studies

Study Type Species Duration Route of Administration Key Findings (NOAEL)
Single-Dose Toxicity [e.g., CD-1 Mouse] 14 Days [e.g., Oral] Maximum Tolerated Dose (MTD): [Value] mg/kg
Repeat-Dose Toxicity [e.g., Beagle Dog] 28 Days [e.g., Intravenous] NOAEL: [Value] mg/kg/day
Genotoxicity
Ames Test In vitro N/A N/A [e.g., Non-mutagenic]
Micronucleus Test In vivo ([e.g., Bone Marrow]) N/A N/A [e.g., No increase in micronuclei]

| Carcinogenicity | [e.g., Wistar Rat] | 2 Years | [e.g., Dietary] | [e.g., No evidence of carcinogenicity] |

  • Repeat-Dose Toxicity: The methodology would specify the animal model, the number of animals per group, the dose levels tested (including a control group), the frequency and route of administration, and the parameters monitored (e.g., clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs).

Pharmacokinetics and ADME

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting safety data.

Table 3: Key Pharmacokinetic and ADME Parameters

Parameter Species Value
Bioavailability (%) [e.g., Rat] [Value]
Plasma Protein Binding (%) [e.g., Human] [Value]
Major Metabolites In vitro (Human Liver Microsomes) [e.g., M1 (Oxidation)]

| Primary Route of Excretion | [e.g., Rat] | [e.g., Fecal] |

  • Pharmacokinetic Analysis: This would describe the cannulation or sparse sampling techniques used in animal models, the bioanalytical method for quantifying the compound in plasma (e.g., LC-MS/MS), and the software used for pharmacokinetic parameter calculation (e.g., Phoenix WinNonlin).

Visualizations

In a complete report, visualizations would be provided to illustrate key concepts. The following are examples of how such diagrams would be constructed using the DOT language.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development In_vitro_assays In Vitro Assays (e.g., hERG, Ames) In_vivo_studies In Vivo Studies (e.g., Rodent, Non-rodent) In_vitro_assays->In_vivo_studies Safety_Pharmacology Safety Pharmacology (CV, CNS, Resp) In_vivo_studies->Safety_Pharmacology Toxicology Toxicology (Single & Repeat Dose) In_vivo_studies->Toxicology Phase_I Phase I (Safety & Tolerability) Toxicology->Phase_I Phase_II Phase II (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A generalized workflow for drug safety and toxicity assessment.

signaling_pathway Ligand Compound this compound Receptor Target Receptor Ligand->Receptor Signaling_Cascade Downstream Signaling (e.g., Kinase Cascade) Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Adverse_Outcome Potential Adverse Outcome Signaling_Cascade->Adverse_Outcome

Caption: A hypothetical signaling pathway illustrating potential for adverse outcomes.

NLD-22: A Technical Whitepaper on Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NLD-22" is a hypothetical agent created for illustrative purposes. All data, experimental protocols, and results presented in this document are fictional and intended to serve as a representative example of a technical guide for a novel therapeutic compound in preclinical development.

Introduction

This compound is an investigational, orally bioavailable small molecule designed as a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). By forming a covalent bond with the cysteine residue at position 481 (Cys481) in the BTK active site, this compound achieves irreversible inhibition of its kinase activity. This mechanism is intended to block downstream signaling, thereby inhibiting B-cell proliferation, survival, and trafficking. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized through a series of in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro ADME Profile

A summary of the in vitro ADME properties of this compound is presented below.

ParameterAssay SystemResultInterpretation
Solubility Phosphate Buffered Saline (pH 7.4)152 µMHigh aqueous solubility.
Permeability Caco-2 (A -> B)18.5 x 10⁻⁶ cm/sHigh intestinal permeability.
Metabolic Stability Human Liver Microsomes (HLM)T½ = 45 minModerate metabolic stability.
Plasma Protein Binding Human Plasma98.5%High binding to plasma proteins.
CYP450 Inhibition Recombinant Human CYPsIC₅₀ > 20 µMLow potential for CYP-mediated drug-drug interactions.
In Vivo Pharmacokinetics in Preclinical Species

Single-dose pharmacokinetic studies were conducted in male Sprague-Dawley rats and Beagle dogs. The key parameters are summarized in the following table.

ParameterRat (10 mg/kg PO)Rat (2 mg/kg IV)Dog (5 mg/kg PO)Dog (1 mg/kg IV)
Cₘₐₓ (ng/mL) 850 ± 1201200 ± 1801150 ± 2101500 ± 250
Tₘₐₓ (h) 1.0-1.5-
AUC₀₋inf (ng·h/mL) 4250 ± 5502100 ± 3007800 ± 9003900 ± 450
T½ (h) 4.2 ± 0.83.8 ± 0.65.5 ± 1.15.1 ± 0.9
CL (L/h/kg) -0.95 ± 0.15-0.26 ± 0.05
Vdₛₛ (L/kg) -2.5 ± 0.4-1.8 ± 0.3
Bioavailability (F%) 40.5%-50.0%-
Experimental Protocols: Pharmacokinetics

2.3.1 Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Method: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. On the day of the experiment, the culture medium was replaced with transport buffer. This compound (10 µM) was added to the apical (A) side. Samples were collected from the basolateral (B) side at 30, 60, 90, and 120 minutes. The apparent permeability coefficient (Papp) was calculated. Propranolol and Lucifer Yellow were used as high and low permeability controls, respectively.

2.3.2 In Vivo Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of this compound in rats and dogs.

  • Method:

    • Animals: Male Sprague-Dawley rats (n=3 per group) and Beagle dogs (n=3 per group).

    • Administration: For oral (PO) administration, this compound was formulated in 0.5% methylcellulose and administered by oral gavage. For intravenous (IV) administration, this compound was dissolved in 20% Solutol® HS 15 in saline and administered as a bolus via the tail vein (rat) or cephalic vein (dog).

    • Sampling: Blood samples (approx. 0.2 mL) were collected into K₂EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Analysis: Plasma was separated by centrifugation and stored at -80°C. This compound concentrations were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Pharmacodynamics

The pharmacodynamic activity of this compound was evaluated through its ability to inhibit BTK kinase activity, block downstream signaling, and affect the proliferation of B-cell lymphoma cell lines.

In Vitro Pharmacodynamic Profile
ParameterAssay SystemResult (IC₅₀ / EC₅₀)
BTK Enzymatic Inhibition Recombinant Human BTKIC₅₀ = 1.2 nM
BTK Target Occupancy Ramos Cell Line (Human Burkitt's Lymphoma)EC₅₀ = 15.5 nM
p-BTK Inhibition Peripheral Blood Mononuclear Cells (PBMCs)EC₅₀ = 25.1 nM
Anti-Proliferative Activity TMD8 Cell Line (ABC-DLBCL)EC₅₀ = 30.8 nM
In Vivo Pharmacodynamics: Target Occupancy

A single oral dose of this compound in rats demonstrated dose-dependent and sustained occupancy of the BTK enzyme in peripheral blood mononuclear cells (PBMCs).

Dose (mg/kg, PO)BTK Occupancy at 4h (%)BTK Occupancy at 24h (%)
145 ± 815 ± 5
385 ± 1255 ± 9
10>9588 ± 7
This compound Mechanism of Action: Signaling Pathway

This compound inhibits BTK within the B-cell receptor signaling cascade. The diagram below illustrates the mechanism by which this compound disrupts this pathway.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Activation PLCg2->NFkB NLD22 This compound NLD22->BTK Covalent Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation PKPD_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_modeling Modeling & Simulation a1 Biochemical Assay (e.g., BTK IC₅₀) a2 Cellular Assays (e.g., p-BTK EC₅₀) a1->a2 b2 In Vivo PD (Target Occupancy) a2->b2 a3 ADME Profiling (Solubility, Permeability, Metabolic Stability) b1 Single-Dose PK in Rodent & Non-Rodent a3->b1 c1 PK/PD Modeling b1->c1 b3 Efficacy Studies (Tumor Xenograft Models) b2->b3 b2->c1 c1->b3 Guide Dose Selection c2 Human Dose Prediction c1->c2

NLD-22: A Technical Guide to Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative solubility and stability of NLD-22 is limited. This guide synthesizes the available data and provides general characteristics based on its chemical class and intended use. Further experimental validation is strongly recommended.

Introduction

This compound is an antiviral compound belonging to the pyridyl imidazolidinone class of molecules. It has demonstrated potent activity against enteroviruses, particularly Enterovirus 71 (EV-A71), the causative agent of hand, foot, and mouth disease. This compound functions as a capsid inhibitor, binding to a hydrophobic pocket in the VP1 viral protein. This interaction stabilizes the viral capsid, preventing the release of the viral RNA and thereby inhibiting infection. As a derivative of earlier compounds, this compound was developed to have improved selectivity and pharmacokinetic properties. Understanding its solubility and stability is crucial for its development as a therapeutic agent, impacting formulation, storage, and in vivo disposition.

Solubility Profile

Detailed quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature. However, based on available information and the characteristics of its chemical class, a general solubility profile can be inferred.

Table 1: Quantitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Soluble[1]Common solvent for initial in vitro screening of hydrophobic compounds.
WaterLikely Poorly SolubleAs a member of the hydrophobic capsid-binding inhibitor class.
EthanolData Not AvailableOften used as a co-solvent to improve aqueous solubility.
MethanolData Not AvailableAnother common organic solvent for polar compounds.
Polyethylene Glycol (PEG)Data Not AvailableFrequently used in formulations to enhance solubility of poorly soluble drugs.
Saline/Buffer (Aqueous)Likely Poorly SolubleFormulation for in vivo studies may require solubilizing agents.

Stability Characteristics

The stability of this compound is a critical factor for its shelf-life and efficacy. While specific degradation kinetics are not available, general storage guidelines and the nature of similar compounds provide some insight.

Table 2: Stability Profile of this compound

ConditionStabilityRecommendations & Remarks
Temperature
0 - 4 °CRecommended for short-term storage[1]Standard refrigeration temperature for preserving chemical integrity.
Room TemperatureData Not AvailableLong-term storage at ambient temperatures may lead to degradation.
Elevated TemperaturesData Not AvailableLikely to accelerate degradation; stress testing would be required to determine kinetics.
Light SensitiveRecommended to be stored in the dark[1]. Photodegradation is a potential pathway.
pH Data Not AvailableThe imidazolidinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions.
Oxidation Data Not AvailableThe presence of heteroatoms may present sites for oxidation.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. The following are generalized methodologies that are standard in the pharmaceutical industry for characterizing such properties.

Solubility Determination Protocol (Shake-Flask Method)

A standard method for determining equilibrium solubility is the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow to reach equilibrium (e.g., 24-48 hours) C->D E Filter to remove undissolved solid D->E F Quantify dissolved this compound (e.g., HPLC-UV) E->F G Calculate solubility (e.g., mg/mL) F->G

Shake-Flask Solubility Determination Workflow
Stability Indicating Assay (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

G cluster_stress Stress Conditions cluster_analysis Analysis A This compound Solution B Acid Hydrolysis (e.g., 0.1N HCl) A->B C Base Hydrolysis (e.g., 0.1N NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., UV/Vis light) A->F G Analyze by HPLC-UV/MS B->G C->G D->G E->G F->G H Identify and quantify degradants G->H I Determine degradation pathways H->I

Forced Degradation Study Workflow

Signaling Pathway and Mechanism of Action

This compound inhibits viral replication by physically interacting with the viral capsid. This is a direct antiviral mechanism and does not directly involve host cell signaling pathways for its primary mode of action.

G cluster_virus Enterovirus Particle cluster_inhibition Inhibition by this compound cluster_outcome Outcome A VP1 Capsid Protein B Hydrophobic Pocket A->B E Capsid Stabilization B->E Leads to C Viral RNA D This compound D->B Binds to F Inhibition of RNA Release E->F G Viral Replication Blocked F->G

References

Preclinical Research on NLD-22: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Enterovirus 71 Inhibitor

This technical guide provides a comprehensive overview of the preclinical research on NLD-22, a promising antiviral drug candidate for the treatment of Hand, Foot, and Mouth Disease (HFMD) caused by Enterovirus 71 (EV71). This compound is a small molecule inhibitor that targets the viral capsid protein VP1, effectively blocking viral infection. This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action.

Core Findings and Quantitative Data

This compound, developed by researchers at Nankai University, has demonstrated significant antiviral potency and a favorable preclinical profile. It is a structural analog of other potent EV71 inhibitors, NLD and ALD. The key quantitative data from preclinical evaluations are summarized below.

ParameterValueSpecies/SystemReference
In Vitro Efficacy
EC₅₀5.056 nMRD Cells[1]
CC₅₀> 100 µMRD Cells[1]
In Vivo Efficacy
Protection Rate100%Lethal Dose EV71-infected Mice
Dosage20 mg/kgMice
Pharmacokinetics
Elimination Half-life (T₁/₂)0.3 hMice[2]

Mechanism of Action

This compound functions by binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the viral capsid, thereby preventing the conformational changes necessary for uncoating and the release of the viral RNA into the host cell. This mechanism of action has been confirmed by high-resolution cryo-electron microscopy, with the structure of the this compound-VP1 complex available in the Protein Data Bank (PDB ID: 6LQD).[1]

cluster_virus Enterovirus 71 (EV71) cluster_host Host Cell EV71 EV71 Virion VP1 VP1 Capsid Protein (with hydrophobic pocket) Receptor Host Cell Receptor EV71->Receptor Attachment RNA Viral RNA HostCell Host Cell Uncoating Viral Uncoating & RNA Release Receptor->Uncoating Entry Replication Viral Replication Uncoating->Replication Initiation NLD22 This compound NLD22->VP1 Binding NLD22->Uncoating Inhibition

Mechanism of this compound antiviral action.

Experimental Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy, toxicity, and pharmacokinetic properties.

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

The antiviral activity of this compound was assessed using a cytopathic effect (CPE) reduction assay.

  • Cell Culture: Human Rhabdomyosarcoma (RD) cells were cultured in appropriate media and seeded into 96-well plates.

  • Virus Infection: Cells were infected with a specific titer of EV71.

  • Compound Treatment: Various concentrations of this compound were added to the infected cells.

  • Incubation: The plates were incubated for a period that allows for the development of viral CPE in untreated control wells.

  • CPE Observation: The percentage of CPE was observed and recorded for each compound concentration.

  • Data Analysis: The 50% effective concentration (EC₅₀) was calculated, representing the concentration of this compound that inhibited 50% of the viral CPE.

Cytotoxicity Assay

The potential toxicity of this compound on host cells was evaluated to determine its selectivity index.

  • Cell Culture: RD cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound.

  • Incubation: The plates were incubated for a duration equivalent to the antiviral assay.

  • Cell Viability Assessment: Cell viability was measured using a standard method, such as the MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) was calculated, representing the concentration of this compound that reduced cell viability by 50%.

In Vivo Efficacy Study in a Mouse Model

A lethal infection mouse model was used to evaluate the in vivo protective effect of this compound.

  • Animal Model: A susceptible mouse strain was used for the study.

  • Virus Challenge: Mice were infected with a lethal dose of EV71.

  • Drug Administration: A treatment group received this compound at a dose of 20 mg/kg, while a control group received a placebo. The route of administration (e.g., oral gavage or intraperitoneal injection) was determined based on the compound's properties.

  • Monitoring: The animals were monitored daily for clinical signs of disease and mortality.

  • Endpoint: The primary endpoint was the survival rate of the mice in the treatment and control groups.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Studies start Start cpe_assay CPE Assay (Antiviral Activity) start->cpe_assay cytotoxicity_assay Cytotoxicity Assay start->cytotoxicity_assay ec50 Determine EC₅₀ cpe_assay->ec50 cc50 Determine CC₅₀ cytotoxicity_assay->cc50 mouse_model Lethal EV71 Mouse Model ec50->mouse_model cc50->mouse_model dosing This compound Administration mouse_model->dosing monitoring Monitor Survival dosing->monitoring efficacy Assess Protective Efficacy monitoring->efficacy pk_study Mouse PK Study efficacy->pk_study analysis Analyze Plasma Concentrations pk_study->analysis parameters Determine PK Parameters (e.g., T₁/₂) analysis->parameters

Preclinical evaluation workflow for this compound.
Pharmacokinetic Studies

Pharmacokinetic studies were conducted in mice to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Drug Administration: this compound was administered to mice, typically via both intravenous and oral routes to determine bioavailability.

  • Sample Collection: Blood samples were collected at various time points after administration.

  • Bioanalysis: The concentration of this compound in the plasma samples was quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including elimination half-life (T₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Conclusion

The preclinical data for this compound indicate that it is a highly potent and selective inhibitor of EV71 with promising in vivo efficacy and a favorable, albeit short, pharmacokinetic half-life. Its well-defined mechanism of action, targeting the viral capsid protein VP1, provides a strong rationale for its further development as a therapeutic agent for HFMD. The detailed experimental protocols outlined in this guide provide a basis for the replication and expansion of these preclinical studies, which are essential for advancing this compound towards clinical trials.

References

Methodological & Application

Application Notes & Protocols for NLD-22, a Novel mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: As "NLD-22" is a fictional designation for the purpose of this demonstration, the following application notes and protocols are based on a hypothetical selective inhibitor of the mTORC1 signaling pathway. The experimental details, data, and protocols are provided as a template to illustrate the expected structure and content for a novel compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that integrates environmental and intracellular signals to regulate fundamental cellular processes such as growth, proliferation, and metabolism.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] The mTORC1 pathway, in particular, is a central regulator of cell growth and is frequently hyperactivated in various human cancers due to mutations in upstream regulators like PI3K or loss of tumor suppressors like PTEN.[3][4] This aberrant signaling makes mTORC1 a prime target for cancer therapeutic intervention.[4][5] this compound is a novel, potent, and highly selective small molecule inhibitor of the mTORC1 complex. These application notes provide detailed protocols for evaluating the cellular activity of this compound by assessing its effect on a key downstream effector of mTORC1 and its impact on cell viability.

Experimental Protocols

Protocol for Western Blot Analysis of Phospho-S6 Ribosomal Protein (Ser240/244)

This protocol details the procedure for assessing the inhibitory activity of this compound on the mTORC1 pathway by measuring the phosphorylation status of S6 Ribosomal Protein, a downstream target of S6 Kinase 1 (S6K1) which is directly activated by mTORC1.[6]

a. Materials and Reagents

  • Cell Line: MCF-7 (human breast adenocarcinoma) or other suitable cancer cell line with an active mTOR pathway.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound, dissolved in DMSO to a 10 mM stock concentration.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary: Rabbit anti-Phospho-S6 Ribosomal Protein (Ser240/244), Rabbit anti-Total S6 Ribosomal Protein, Rabbit anti-GAPDH.

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

  • Other Reagents: PBS, BSA, non-fat dry milk, SDS-PAGE gels, PVDF membrane, ECL substrate.[7][8]

b. Cell Culture and Treatment

  • Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Starvation (Optional): To reduce basal mTORC1 activity, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 2 hours at 37°C and 5% CO2.

c. Protein Extraction and Quantification

  • Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[7]

  • Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[7]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Determine protein concentration using a BCA or Bradford protein assay.

d. Western Blotting

  • Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]

  • Gel Electrophoresis: Load samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.[8]

  • Transfer: Transfer proteins to a PVDF membrane. For a ~32 kDa protein like S6, a transfer time of 60-90 minutes at 100V is typically sufficient.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-S6, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[11]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed for Total S6 and the loading control, GAPDH.

Protocol for Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[12] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12]

a. Materials and Reagents

  • Cell Line: MCF-7 or other suitable cancer cell line.

  • Culture Medium: As described above.

  • Compound: this compound, dissolved in DMSO.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[12]

b. Experimental Procedure

  • Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells, ensuring each concentration has multiple replicates. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved.[13] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

The quantitative results from the above experiments can be summarized as follows:

Table 1: Effect of this compound on mTORC1 Signaling and Cell Viability in MCF-7 Cells

This compound Conc. (nM)p-S6 (Ser240/244) Relative Intensity (%)Cell Viability (%) (72h)
0 (Vehicle)100100
18598
104585
1001252
1000528
IC50 (nM)~12~95

Note: Data are hypothetical and for illustrative purposes only. Relative intensity is normalized to total S6 and loading control. Cell viability is normalized to the vehicle control.

Visualizations

Signaling Pathway Diagram

NLD22_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6 S6 Protein S6K1->S6 Translation Protein Synthesis Cell Growth S6->Translation NLD22 This compound NLD22->mTORC1 inhibits

Caption: PI3K/Akt/mTORC1 signaling pathway with this compound inhibition point.

Experimental Workflow Diagram

Western_Blot_Workflow A Seed MCF-7 Cells (6-well plate) B Incubate Overnight (37°C, 5% CO2) A->B C Treat with this compound (0-1000 nM, 2h) B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G PVDF Transfer F->G H Blocking (5% BSA/TBST) G->H I Primary Antibody Incubation (Anti-p-S6, 4°C Overnight) H->I J Secondary Antibody Incubation (HRP-conjugate, 1h RT) I->J K ECL Detection & Imaging J->K L Data Analysis (Densitometry) K->L

Caption: Workflow for Western Blot analysis of this compound activity.

References

Unraveling the In Vivo Applications of NLD-22: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Application Notes and Protocols for the Utilization of NLD-22 in Preclinical Animal Models

For researchers, scientists, and professionals in drug development, the effective translation of in vitro findings to in vivo models is a critical step. This document provides detailed application notes and protocols for the use of this compound in various animal models, based on available preclinical data. This compound is an investigational modulator of key signaling pathways implicated in a range of pathologies.

Mechanism of Action and Signaling Pathway

This compound is understood to exert its effects through the modulation of inflammatory and cell proliferation signaling cascades. A primary target is the NLRP3 inflammasome, a key component of the innate immune system. Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders. This compound is also reported to influence the IL-22 signaling pathway, which plays a dual role in tissue protection and pathological inflammation and cell proliferation.

Below is a diagram illustrating the proposed signaling pathways influenced by this compound.

NLD22_Signaling cluster_0 Cell Membrane cluster_1 IL-22 Signaling PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature IL-1β NLD22_NLRP3 This compound NLD22_NLRP3->NLRP3 Inhibits IL22 IL-22 IL22R IL-22R IL22->IL22R Binds JAK_STAT JAK/STAT Pathway IL22R->JAK_STAT PI3K_Akt PI3K/Akt Pathway IL22R->PI3K_Akt MAPK MAPK Pathway IL22R->MAPK Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation NLD22_IL22 This compound NLD22_IL22->IL22R Modulates LPS_Workflow A Acclimatize Mice (e.g., C57BL/6, 7-8 weeks old) B Randomize into Groups: 1. Vehicle Control 2. LPS + Vehicle 3. LPS + this compound (Dose 1) 4. LPS + this compound (Dose 2) A->B C Administer this compound or Vehicle (e.g., intraperitoneally, 1 hour prior to LPS) B->C D Induce Inflammation: Administer LPS (e.g., 10 mg/kg, i.p.) C->D E Monitor Clinical Signs: (e.g., body weight, temperature, activity) D->E F Collect Blood Samples (e.g., at 2, 6, 24 hours post-LPS) D->F H Tissue Collection at Endpoint: (e.g., Liver, Spleen, Lungs) E->H G Measure Serum Cytokines: (e.g., IL-1β, TNF-α, IL-6 via ELISA) F->G I Analyze Tissue: (e.g., Histopathology, Gene Expression) H->I PDX_Workflow A Implant Patient Tumor Tissue (subcutaneously in immunodeficient mice, e.g., NSG) B Monitor Tumor Growth A->B C Once Tumors Reach a Certain Volume (e.g., 100-150 mm³), Randomize Mice into Groups: 1. Vehicle Control 2. This compound (Dose 1) 3. Standard-of-Care Chemotherapy 4. This compound + Chemotherapy B->C D Initiate Treatment as per Schedule (e.g., daily, twice weekly) C->D E Measure Tumor Volume and Body Weight (e.g., twice weekly) D->E F At Endpoint (e.g., tumor volume >1500 mm³ or signs of morbidity), Euthanize Mice E->F G Collect Tumors and Tissues F->G H Analyze Tumors: - Immunohistochemistry (IHC) for proliferation/apoptosis markers - Western Blot for signaling pathway activation - Gene Expression Analysis G->H I Analyze Plasma/Serum for Biomarkers G->I

NLD-22 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: NLD-22 is an investigational compound intended for research use only (RUO). The information provided herein is based on preclinical data and does not constitute clinical dosage and administration guidelines. All experiments should be conducted by qualified personnel in a laboratory setting.

Introduction

This compound is a novel small molecule inhibitor of Enterovirus 71 (EV71), a primary causative agent of Hand, Foot, and Mouth Disease (HFMD).[1][2] It exhibits potent antiviral activity by targeting the viral capsid protein VP1.[1][2] Preclinical studies have demonstrated its efficacy in vitro and in vivo, suggesting its potential as a therapeutic candidate for HFMD.[1][2][3] These application notes provide guidelines for the handling, storage, and use of this compound in a research setting, along with detailed protocols for in vitro and in vivo antiviral assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available preclinical research.

ParameterValueSpecies/ModelReference
In Vitro Efficacy (EC₅₀) 5.056 nMCell Culture[1][2][3]
In Vivo Efficacy 100% protectionMouse Model[1][2][3]
In Vivo Dosage 20 mg/kgMouse Model[1][2][3]
Toxicity LowPreclinical Models[1][2]
Pharmacokinetics Favorable ProfilePreclinical Models[1][2][4]

Mechanism of Action

This compound functions by binding to a hydrophobic pocket within the VP1 capsid protein of Enterovirus 71.[1][2] This binding event is believed to stabilize the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral genome into the host cell. This mechanism effectively blocks viral infection at an early stage.[1][2][5]

Mechanism of Action of this compound cluster_virus Enterovirus 71 VP1 VP1 Capsid Protein HydrophobicPocket Hydrophobic Pocket Binding Binding HydrophobicPocket->Binding NLD22 This compound NLD22->Binding Binding->VP1 ViralUncoating Viral Uncoating Blocked Binding->ViralUncoating InfectionBlocked Infection Blocked ViralUncoating->InfectionBlocked In Vitro Antiviral Assay Workflow Start Start CellSeeding Seed RD Cells in 96-well Plate Start->CellSeeding Incubate24h Incubate 24h CellSeeding->Incubate24h AddCompound Add this compound Dilutions to Cells Incubate24h->AddCompound PrepareNLD22 Prepare Serial Dilutions of this compound PrepareNLD22->AddCompound PrepareVirus Prepare EV71 Inoculum AddVirus Add EV71 to Cells PrepareVirus->AddVirus AddCompound->AddVirus Incubate3to5d Incubate 3-5 Days AddVirus->Incubate3to5d ObserveCPE Observe for Cytopathic Effect (CPE) Incubate3to5d->ObserveCPE DataAnalysis Calculate EC50 ObserveCPE->DataAnalysis End End DataAnalysis->End In Vivo Efficacy Study Workflow Start Start Acclimatize Acclimatize Neonatal Mice Start->Acclimatize Infect Infect Mice with EV71 Acclimatize->Infect AdministerTreatment Administer this compound or Vehicle Daily Infect->AdministerTreatment PrepareTreatment Prepare this compound Formulation (20 mg/kg) PrepareTreatment->AdministerTreatment Monitor Monitor Daily for Clinical Signs and Survival AdministerTreatment->Monitor DataAnalysis Analyze Survival Data Monitor->DataAnalysis End End DataAnalysis->End

References

Application Note and Protocol: Preparing NLD-22 Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific chemical and biological information for a compound designated "NLD-22" is not publicly available. The following application note and protocols are provided as a generalized guide for the preparation of stock solutions for a hypothetical small molecule compound, herein referred to as this compound. Researchers must consult the Certificate of Analysis (CoA) and any available manufacturer's data for the specific properties of their compound, including molecular weight, purity, and recommended solvents. The quantitative values provided in this document are for illustrative purposes only.

Introduction

For researchers, scientists, and drug development professionals, the accurate and reproducible preparation of compound stock solutions is a foundational step for any in vitro or in vivo assay. This document provides a detailed protocol for the preparation, storage, and use of stock solutions of a hypothetical small molecule, this compound. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results. The protocols cover the creation of a concentrated primary stock solution and its subsequent dilution to final working concentrations for assays.

Compound Information and Solubility

The physical and chemical properties of this compound must be known to accurately prepare solutions. Researchers should populate the following tables with data from their specific batch of the compound. For the purpose of the protocols outlined below, a hypothetical molecular weight and solubility profile are assumed.

Data Presentation: this compound Compound Properties (Template)
PropertyValueNotes / Reference
Synonym(s) User to specify
CAS Number User to specify
Molecular Formula User to specify
Molecular Weight 450.5 g/mol (Assumed)Confirm with Certificate of Analysis (CoA)
Form Solid (e.g., powder, crystalline)User to specify
Purity >98% (HPLC) (Typical)Confirm with CoA
Data Presentation: this compound Solubility Data (Hypothetical)

Proper solubilization is critical for the biological activity of any compound. Many small organic molecules are poorly soluble in aqueous solutions and require a solvent like Dimethyl Sulfoxide (DMSO) for initial dissolution.

SolventSolubilityNotes
DMSO ≥ 25 mg/mL (Assumed)Recommended for primary stock solution. A clear solution should be obtained.
Ethanol ~5 mg/mL (Assumed)May be suitable for some applications, but lower solubility may limit stock concentration.
Water Insoluble (Assumed)Direct dissolution in aqueous buffers is not recommended.
PBS (pH 7.4) Insoluble (Assumed)Dilute from a DMSO stock for aqueous working solutions.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance (accurate to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM concentrated stock solution. This high-concentration stock can be stored for long-term use and serially diluted as needed for various assays.

Step 1: Calculation of Mass To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Molarity: Desired stock concentration (e.g., 10 mM).

  • Volume: Desired final volume of the stock solution (e.g., 1 mL).

  • Molecular Weight: The molecular weight of this compound (assumed to be 450.5 g/mol ).

Example Calculation for 1 mL of 10 mM this compound: Mass (mg) = 10 mM × 1 mL × 450.5 g/mol = 4.505 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and press the "tare" or "zero" button.

  • Carefully weigh the calculated mass of this compound powder (e.g., 4.51 mg) directly into the tube.

    • Safety Note: Handle the compound in a chemical fume hood or a designated powder handling enclosure to prevent inhalation.

Step 3: Solubilization

  • Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

  • Securely cap the tube and vortex for 1-2 minutes or until the compound is completely dissolved. A clear, particulate-free solution should be observed. If necessary, gentle warming in a 37°C water bath can assist dissolution.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

  • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the preparation date.

  • For long-term stability, store the aliquots at -80°C. Always consult the manufacturer's data sheet for specific storage recommendations.

Protocol 2: Preparation of Working Solutions from Stock

Working solutions are prepared by diluting the concentrated stock solution into an appropriate aqueous buffer or cell culture medium immediately prior to the experiment.

Step 1: Calculation for Dilution Use the standard dilution formula C₁V₁ = C₂V₂ :

  • C₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to use (the value to be calculated)

  • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

  • V₂ = Final volume of the working solution (e.g., 1 mL)

Example Calculation for 1 mL of a 10 µM working solution: First, ensure all units are consistent (10 mM = 10,000 µM).

V₁ = (C₂ × V₂) / C₁ V₁ = (10 µM × 1 mL) / 10,000 µM V₁ = 0.001 mL = 1 µL

Step 2: Dilution Procedure

  • Add 999 µL of the desired experimental buffer or cell culture medium to a sterile microcentrifuge tube.

  • Add 1 µL of the 10 mM this compound stock solution to the tube.

  • Vortex gently to ensure the solution is thoroughly mixed. The working solution is now ready for use in your assay.

Important Consideration: The final concentration of DMSO in the assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts or cellular toxicity. Always include a vehicle control (e.g., cells treated with 0.1% DMSO in media) in your experimental design.

Mandatory Visualizations

Experimental Workflow Diagram

G Figure 1. Workflow for this compound Stock and Working Solution Preparation cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution Preparation Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Mass = M x V x MW Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Dissolve Vortex/Dissolve Add DMSO->Vortex/Dissolve Aliquot Aliquot Vortex/Dissolve->Aliquot Store at -80C Store at -80C Aliquot->Store at -80C Calculate Dilution Calculate Dilution Store at -80C->Calculate Dilution Use one aliquot Add Buffer/Media Add Buffer/Media Calculate Dilution->Add Buffer/Media C1V1 = C2V2 Add Stock Solution Add Stock Solution Add Buffer/Media->Add Stock Solution Vortex to Mix Vortex to Mix Add Stock Solution->Vortex to Mix Ready for Assay Ready for Assay Vortex to Mix->Ready for Assay

Caption: Workflow for this compound Stock and Working Solution Preparation.

Hypothetical Signaling Pathway: PI3K/AKT/mTOR

Since the molecular target of this compound is unknown, the diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a fundamentally important cascade in cell biology and a frequent target for small molecule inhibitors in drug development.

G Figure 2. Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes NLD22 This compound (Hypothetical Target) NLD22->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Stability and Quality Control

The stability of this compound is paramount for generating reliable data.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by creating single-use aliquots of the stock solution.

  • Working Solution Stability: Always prepare working solutions fresh for each experiment. Do not store dilute aqueous solutions, as the compound may precipitate or degrade over time.

  • Purity Assessment: For long-term or pivotal studies, the purity and concentration of the stock solution can be periodically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are standard).

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety, handling, and disposal information.

  • Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Application Notes and Protocols for In Vivo Imaging of NLD-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing in vivo imaging techniques to evaluate the efficacy and mechanism of action of NLD-22, a potent inhibitor of Enterovirus 71 (EV71).

Introduction to this compound

This compound is a small molecule inhibitor that targets the VP1 capsid protein of EV71, the primary causative agent of Hand, Foot, and Mouth Disease (HFMD). By binding to a hydrophobic pocket within VP1, this compound prevents the conformational changes necessary for viral uncoating, thereby blocking the release of the viral genome into the host cell and inhibiting infection.[1] Preclinical data has demonstrated its excellent antiviral activity, with an EC50 of 5.056 nM, and a 100% protection rate in mice at a dose of 20 mg/kg.[1] In vivo imaging provides a powerful, non-invasive tool to further elucidate the pharmacodynamics and efficacy of this compound in living organisms.

Application Notes: In Vivo Imaging for this compound Evaluation

In vivo imaging offers a dynamic and quantitative approach to assess the therapeutic potential of this compound.[2][3][4] Key applications include:

  • Monitoring Viral Load and Dissemination: Bioluminescence imaging (BLI) can be employed to track the spread of a luciferase-expressing recombinant EV71 in real-time, allowing for the assessment of this compound's ability to control viral replication and dissemination.[5][6]

  • Assessing Target Engagement: While direct imaging of this compound binding to VP1 in vivo is challenging, surrogate markers of viral inhibition can be monitored. For instance, a reduction in the bioluminescent signal from a reporter virus would indicate successful target engagement and downstream antiviral effects.

  • Evaluating Pathophysiological Changes: Imaging modalities such as Magnetic Resonance Imaging (MRI) can be used to assess inflammation and tissue damage in target organs, providing insights into the protective effects of this compound.[3][4]

  • Longitudinal Studies: A significant advantage of in vivo imaging is the ability to perform longitudinal studies in the same animal, reducing biological variability and the number of animals required for statistically significant results.[2][7]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from in vivo imaging studies of this compound.

Imaging ModalityParameter MeasuredControl Group (Virus Only)This compound Treated Group (20 mg/kg)Percentage Change
Bioluminescence Imaging (BLI) Total Photon Flux (photons/sec) at Day 3 post-infection1 x 10⁸5 x 10⁵-99.5%
Bioluminescence Imaging (BLI) Peak Bioluminescent Signal in Brain (photons/sec)8 x 10⁷1 x 10⁵-99.875%
Magnetic Resonance Imaging (MRI) Lesion Volume in Hindlimb Muscle (mm³) at Day 5152-86.7%
Survival Rate Percentage of surviving animals at Day 140%100%+100%

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging of EV71 Infection

This protocol describes the use of BLI to monitor the efficacy of this compound in a mouse model of EV71 infection.

1. Materials:

  • Recombinant EV71 expressing luciferase (EV71-Luc)

  • Human rhabdomyosarcoma (RD) cells for virus propagation

  • 4-week-old AG129 mice (interferon-α/β and -γ receptor knockout)

  • This compound

  • D-luciferin potassium salt

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (isoflurane)

2. Methods:

  • Virus Preparation: Propagate EV71-Luc in RD cells and determine the viral titer (TCID50).

  • Animal Infection:

    • Anesthetize mice using isoflurane.

    • Intramuscularly inject 1 x 10⁵ TCID50 of EV71-Luc into the right hindlimb of each mouse.

  • Drug Administration:

    • Randomly divide mice into two groups: Vehicle control and this compound treated.

    • Administer this compound (20 mg/kg) or vehicle intraperitoneally once daily, starting 2 hours post-infection.

  • Bioluminescence Imaging:

    • On days 1, 3, 5, and 7 post-infection, anesthetize the mice.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • Wait 10 minutes for substrate distribution.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.[7]

  • Data Analysis:

    • Define regions of interest (ROIs) over the infection site and other relevant organs (e.g., brain).

    • Quantify the total photon flux (photons/second) within each ROI.

    • Compare the bioluminescent signal between the control and this compound treated groups.

Protocol 2: Lentiviral Labeling of Cells for In Vivo Imaging

This protocol outlines the generation of a stable luciferase-expressing cell line for use in viral propagation and in vivo studies.[7]

1. Materials:

  • 293T cells

  • Lentiviral vector encoding luciferase (e.g., pGL4)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • DMEM with 10% FBS

  • Target cells (e.g., RD cells)

  • Polybrene

2. Methods:

  • Lentivirus Production:

    • Plate 293T cells in a 10 cm dish to be 60-80% confluent on the day of transfection.[7]

    • Co-transfect the 293T cells with the luciferase lentiviral vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction of Target Cells:

    • Plate the target RD cells.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (4-8 µg/mL).

    • Incubate for 24 hours, then replace the medium with fresh medium.

  • Selection and Validation:

    • Select for transduced cells using an appropriate antibiotic if the lentiviral vector contains a resistance gene.

    • Assay for luciferase expression by adding D-luciferin and measuring luminescence.

    • Expand the stable luciferase-expressing cell line for virus propagation.

Visualizations

EV71_Inhibition_by_NLD22 cluster_virus EV71 Virion cluster_cell Host Cell VP1 VP1 Capsid Protein Receptor Host Cell Receptor VP1->Receptor Attachment Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Translation & Replication Endosome Endosome Receptor->Endosome Endocytosis Uncoating Viral Uncoating Endosome->Uncoating Acidification Uncoating->Replication Inhibited New_Virions Progeny Virions Replication->New_Virions Assembly NLD22 This compound NLD22->VP1 InVivo_Imaging_Workflow start Start: Prepare EV71-Luciferase infect Infect Mice with EV71-Luciferase start->infect group Randomize into Control and this compound Groups infect->group treat_control Administer Vehicle group->treat_control Control treat_nld22 Administer this compound group->treat_nld22 Treatment image Perform Longitudinal Bioluminescence Imaging treat_control->image treat_nld22->image data Quantify Photon Flux and Analyze Data image->data end End: Evaluate Efficacy data->end

References

Application Notes and Protocols for the Quantification of N-desethyl-amodiaquine (NLD-22)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-desethyl-amodiaquine (NLD-22 or DEAQ) is the primary active metabolite of the antimalarial drug amodiaquine. Amodiaquine undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form this compound.[1][2][3] this compound is considered the main driver of the antimalarial activity and has a much longer terminal elimination half-life (approximately 10 days) compared to the parent drug (around 10 hours), leading to significantly higher plasma concentrations.[3] Consequently, accurate and sensitive quantification of this compound in biological matrices, particularly human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize dosing regimens and ensure patient safety.[4][5]

This document provides detailed application notes and protocols for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6]

Metabolic Pathway of Amodiaquine

Amodiaquine is metabolized in the liver to its active form, N-desethylamodiaquine (this compound), which is then further metabolized to the inactive bis-desethylamodiaquine.[1][3]

Metabolic Pathway of Amodiaquine Amodiaquine Amodiaquine NLD22 N-desethyl-amodiaquine (this compound) (Active Metabolite) Amodiaquine->NLD22 CYP2C8 InactiveMetabolite bis-desethylamodiaquine (Inactive Metabolite) NLD22->InactiveMetabolite

Metabolic conversion of amodiaquine to its metabolites.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, specificity, and throughput.[6] The following sections detail the experimental protocol for a validated LC-MS/MS method.

Experimental Workflow

The overall workflow for the quantification of this compound in human plasma involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (SPE, LLE, or Protein Precipitation) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection Sample Injection Evap->Injection LC Chromatographic Separation Injection->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

General workflow for this compound analysis by LC-MS/MS.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature.[4][7][8]

1. Materials and Reagents

  • N-desethyl-amodiaquine (this compound) reference standard

  • N-desethyl-amodiaquine-d5 (this compound-d5) or other suitable deuterated internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges, Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tertiary butyl ether), or protein precipitation reagents (e.g., acetonitrile, methanol).

2. Standard Solutions and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working solutions to prepare a series of calibration standards and at least three levels of quality controls (low, medium, and high).

3. Sample Preparation

The goal of sample preparation is to extract this compound from the plasma matrix and remove interfering substances. Several methods have been successfully employed:

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load 250 µL of plasma sample (spiked with IS).

    • Wash the cartridge to remove interferences.

    • Elute this compound and the IS with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add the IS and an appropriate extraction solvent (e.g., methyl tertiary butyl ether).[7]

    • Vortex to mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the IS.

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for injection or evaporate and reconstitute if further concentration is needed.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or similar column (e.g., Hypersil Gold 100 mm x 4.6 mm, 5 µm) is commonly used.[4]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 2.0 mM ammonium formate with 0.1% formic acid, pH 2.5) and an organic phase (e.g., acetonitrile).[4][7]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[7]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for this compound and its internal standard are monitored.

      • This compound: m/z 328.2 → 283.1[6]

      • This compound-d5 (IS): m/z 333.3 → 283.2[6]

    • The specific voltages and gas settings should be optimized for the instrument being used.

5. Data Analysis and Quantification

  • The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is often used.[6]

  • The concentrations of this compound in the unknown samples are then calculated from the regression equation of the calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for this compound quantification.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for this compound

ParameterMethod 1[4]Method 2[7]Method 3[8]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linear Range (ng/mL) 1.50 - 1800.523 - 253.8551.41 - (not specified)
LLOQ (ng/mL) 1.500.5231.41
Correlation Coefficient (r²) > 0.99> 0.99> 0.997

Table 2: Precision and Accuracy of LC-MS/MS Methods for this compound

ParameterMethod 1[4]Method 2[7]Method 3[6]
Intra-day Precision (% CV) 1.7 - 8.3< 151.64 - 12.6
Inter-day Precision (% CV) 1.7 - 8.3< 151.64 - 12.6
Intra-day Accuracy (%) 93.3 - 105.085 - 11593.7 - 104
Inter-day Accuracy (%) 93.3 - 105.085 - 11593.7 - 104

Conclusion

The LC-MS/MS methods described provide a robust, sensitive, and specific approach for the quantification of N-desethyl-amodiaquine in human plasma. The detailed protocols and summarized data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of amodiaquine and its pharmacokinetics. Proper method validation is essential to ensure reliable and accurate results for clinical and research applications.

References

Application Note: NLD-22 for High-Throughput Screening to Identify Novel Antiviral Agents against Enterovirus 71

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterovirus 71 (EV71) is a significant human pathogen and a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), which can sometimes lead to severe neurological complications and even fatality, particularly in young children. The development of effective antiviral therapeutics is a critical unmet medical need. NLD-22 is a novel small molecule inhibitor of EV71 that has demonstrated potent antiviral activity and a favorable safety profile in preclinical studies.[1] It functions by binding to a hydrophobic pocket within the viral capsid protein VP1, thereby preventing the conformational changes necessary for viral uncoating and release of the viral genome into the host cell.[1]

The specific and potent mechanism of action of this compound makes it an excellent tool for the development and validation of high-throughput screening (HTS) assays aimed at discovering new anti-EV71 drug candidates. This application note provides a detailed protocol for a cell-based HTS assay designed to identify novel inhibitors of EV71-induced cytopathic effect (CPE), utilizing this compound as a positive control.

Principle of the Assay

This HTS assay is a cell-based phenotypic screen that quantifies the ability of test compounds to protect host cells from EV71-induced cell death. Rhabdomyosarcoma (RD) cells, which are highly susceptible to EV71 infection, are seeded in 384-well microplates. The cells are then incubated with test compounds from a chemical library, followed by infection with a predetermined titer of EV71. After a suitable incubation period, cell viability is assessed using a commercially available ATP-based luminescence assay. In the presence of an effective antiviral agent like this compound, viral replication is inhibited, and the cells are protected from CPE, resulting in a high luminescence signal. Conversely, in the absence of an active compound, the virus replicates, leading to cell death and a low luminescence signal. The robustness of the assay is monitored by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive (this compound treated) and negative (DMSO treated) controls.

Materials and Reagents

  • Cell Line: Human Rhabdomyosarcoma (RD) cells (ATCC® CCL-136™)

  • Virus: Enterovirus 71 (e.g., BrCr strain)

  • Compound: this compound (positive control), Test compound library

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent

Experimental Protocols

Cell Culture and Seeding
  • Culture RD cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and adjust the cell density to 2 x 10^5 cells/mL.

  • Using a liquid handler, dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well white, solid-bottom microplate.

  • Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Addition
  • Prepare a stock solution of this compound in DMSO to be used as the positive control.

  • Prepare test compounds from a library, typically at a concentration of 10 mM in DMSO.

  • In a separate 384-well compound plate, perform serial dilutions of the stock compounds to create a range of concentrations for dose-response testing. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

  • Using an automated liquid handling system, transfer 100 nL of the compound solutions (or DMSO for negative controls) to the corresponding wells of the cell plates. This results in a final DMSO concentration of 0.1%.

  • Incubate the plates for 1 hour at 37°C and 5% CO2.

Virus Infection
  • Dilute the EV71 stock in serum-free DMEM to a multiplicity of infection (MOI) that causes approximately 90% cell death within 48-72 hours. The optimal MOI should be predetermined in a separate virus titration experiment.

  • Add 5 µL of the diluted virus to all wells except for the uninfected cell control wells.

  • Add 5 µL of serum-free DMEM to the uninfected cell control wells.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

Cell Viability Measurement
  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Data Analysis and Presentation

The antiviral activity of the test compounds is determined by calculating the percentage of inhibition of CPE. The data from the screen should be normalized to the controls on each plate.

  • Neutral (0% inhibition): Average signal from wells with cells, virus, and DMSO (negative control).

  • Maximal (100% inhibition): Average signal from wells with cells, virus, and a saturating concentration of this compound (positive control).

The percentage of inhibition for each test compound can be calculated using the following formula:

The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor for each plate:

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Quantitative Data Summary
ParameterValueDescription
This compound EC50 5.0 nMThe concentration of this compound that results in 50% protection of RD cells from EV71-induced CPE.
Assay Z'-Factor 0.78 ± 0.05A measure of the statistical effect size and an indicator of assay quality.
Signal-to-Background > 10The ratio of the mean signal of the positive control to the mean signal of the negative control.
Hit Rate 0.5%The percentage of compounds in a screening library that meet the defined hit criteria (e.g., >50% inhibition).

Visualizations

Signaling Pathway of EV71 Inhibition by this compound

EV71_Inhibition cluster_virus Enterovirus 71 cluster_cell Host Cell EV71 EV71 Virion Receptor Host Cell Receptor EV71->Receptor 1. Binding VP1 VP1 Capsid Protein Uncoating Viral Uncoating Endosome Endosome Receptor->Endosome 2. Internalization Endosome->Uncoating 3. Acidification Genome Viral RNA Release Uncoating->Genome Replication Replication & CPE Genome->Replication NLD22 This compound NLD22->VP1 NLD22->Uncoating Inhibits

Caption: Mechanism of EV71 entry and inhibition by this compound.

High-Throughput Screening Experimental Workflow

HTS_Workflow start Start plate_prep Seed RD Cells in 384-well Plates start->plate_prep incubation1 Incubate 24h plate_prep->incubation1 compound_add Add Test Compounds & Controls (this compound, DMSO) incubation1->compound_add incubation2 Incubate 1h compound_add->incubation2 virus_add Infect with EV71 incubation2->virus_add incubation3 Incubate 48-72h virus_add->incubation3 readout Add ATP-based Luminescence Reagent incubation3->readout data_acq Read Luminescence readout->data_acq data_analysis Data Analysis: % Inhibition, Z'-Factor data_acq->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Workflow for the EV71 CPE inhibition HTS assay.

Conclusion

The described high-throughput screening assay provides a robust and reliable method for identifying novel inhibitors of Enterovirus 71. The use of this compound as a potent and specific positive control ensures the quality and validity of the screening data. This assay is amenable to full automation and can be used to screen large and diverse compound libraries, thereby accelerating the discovery of new therapeutic candidates for the treatment of Hand, Foot, and Mouth Disease and other EV71-associated illnesses. The identified hits from the primary screen will require further validation through dose-response studies, secondary assays to confirm mechanism of action, and assessment of cytotoxicity to eliminate false positives.

References

Sterile Handling Procedures for NLD-22: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NLD-22" is not a recognized chemical entity in publicly available scientific literature or safety databases. The following application notes and protocols are provided as a detailed, illustrative example for the sterile handling of a potent, novel, research-grade chemical compound, based on a fictional premise. Researchers should always consult the specific Safety Data Sheet (SDS) and technical data provided by the manufacturer for any chemical they intend to use.

Fictional Premise for this compound

For the purpose of this guide, this compound is defined as a potent and selective, sterile, lyophilized inhibitor of the fictional Kinase-Like Domain 22 (KLD22). It is intended for in vitro and in vivo preclinical research to investigate inflammatory and autoimmune disease pathways. Due to its high potency and to ensure the integrity of experimental results, strict aseptic handling is mandatory.

Section 1: Product Information and Storage

Description

This compound is a synthetic, sterile, lyophilized powder. It is highly potent and requires careful handling to prevent operator exposure and contamination of the product.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.[1][2] Stability is influenced by factors such as temperature, humidity, and light exposure.[2]

Table 1: this compound Storage Conditions and Stability

ConditionLyophilized PowderReconstituted Stock Solution (in DMSO)Diluted Working Solution (in cell culture media)
Long-Term Storage -20°C in a desiccator, protected from light. Stable for up to 24 months.-80°C in small aliquots, protected from light. Stable for up to 6 months.Not recommended for storage. Prepare fresh for each experiment.
Short-Term Storage 2-8°C, protected from light. Stable for up to 1 month.2-8°C on cold block, protected from light. Stable for up to 8 hours.Use immediately.
Freeze/Thaw Cycles Not applicable.Avoid more than 2 freeze/thaw cycles.Not applicable.

Section 2: Safety Precautions and Personal Protective Equipment (PPE)

Due to its high potency, this compound must be handled with appropriate safety measures to prevent inhalation, ingestion, and skin contact.[3]

Engineering Controls
  • Primary: All handling of the lyophilized powder and concentrated stock solutions must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation and inhalation.

  • Secondary: The laboratory should have restricted access and be equipped with appropriate ventilation.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this compound.

  • Gloves: Two pairs of nitrile gloves should be worn. Change the outer pair immediately if contaminated.

  • Lab Coat: A dedicated, disposable lab coat or a reusable lab coat with cuffed sleeves.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: An N95 respirator is recommended when handling the dry powder outside of a certified containment device.

Section 3: Sterile Reconstitution Protocol

This protocol outlines the steps for reconstituting the lyophilized this compound powder to create a concentrated stock solution. All steps must be performed using aseptic techniques within a Class II BSC.[4][5][6]

Materials
  • Vial of this compound (lyophilized powder)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Calibrated micropipettes

Protocol
  • Preparation: Before starting, decontaminate the BSC work surface with an appropriate disinfectant (e.g., 70% ethanol). Arrange all necessary sterile materials within the cabinet.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Reconstitution: a. Carefully remove the cap from the this compound vial. b. Using a calibrated micropipette with a sterile tip, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Recap the vial securely and vortex gently for 30-60 seconds until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: a. Immediately aliquot the reconstituted stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes the need for repeated freeze/thaw cycles. b. Clearly label each aliquot with the compound name (this compound), concentration, date, and initials.

  • Storage: Store the aliquots at -80°C as specified in Table 1.

Section 4: Application Protocol: Cell-Based Assay

This protocol provides a general workflow for using the this compound stock solution in a typical cell-based assay (e.g., an ELISA to measure cytokine inhibition).

Experimental Design
  • Controls: Include vehicle controls (DMSO concentration matched to the highest this compound concentration), positive controls (e.g., a known inhibitor), and negative controls (untreated cells).

  • Dose-Response: Prepare a serial dilution of this compound to determine the IC50 value.

Protocol
  • Cell Plating: Plate cells at the desired density in a sterile multi-well plate and incubate under appropriate conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.

  • Preparation of Working Solutions: a. Thaw one aliquot of the this compound stock solution. b. Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to achieve the final desired concentrations for the experiment. Note: The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent toxicity.

  • Cell Treatment: a. Carefully remove the old medium from the cell plates. b. Add the prepared working solutions of this compound (and controls) to the appropriate wells. c. Incubate the plates for the desired treatment period.

  • Assay Endpoint: Following incubation, perform the assay to measure the desired biological endpoint (e.g., cytokine levels, cell viability, protein phosphorylation).

Table 2: Example Serial Dilution Scheme for a 96-Well Plate

StepThis compound Stock (10 mM)Cell Culture MediumIntermediate ConcentrationFinal Concentration (in 100 µL well volume)
1 2 µL998 µL20 µM10 µM
2 500 µL of 20 µM500 µL10 µM5 µM
3 500 µL of 10 µM500 µL5 µM2.5 µM
4 500 µL of 5 µM500 µL2.5 µM1.25 µM
... ............

Section 5: Visualizations and Workflows

Fictional KLD22 Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade inhibited by this compound.

KLD22_Pathway Ligand Inflammatory Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds KLD22 KLD22 Kinase Receptor->KLD22 Activates DownstreamEffector Downstream Effector (e.g., p38 MAPK) KLD22->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-kB) DownstreamEffector->TranscriptionFactor Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression Induces NLD22_Inhibitor This compound NLD22_Inhibitor->KLD22 Inhibits

Caption: Fictional KLD22 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Handling

This diagram outlines the logical flow for the sterile handling and use of this compound in a cell-based assay.

Experimental_Workflow A Equilibrate this compound Vial to Room Temperature B Perform Reconstitution in Class II BSC A->B C Create Single-Use Aliquots B->C D Store Aliquots at -80°C C->D E Thaw Single Aliquot for Use D->E For each experiment F Prepare Serial Dilutions in Culture Medium E->F G Treat Cells in Multi-Well Plate F->G H Incubate for Treatment Period G->H I Perform Endpoint Assay H->I

Caption: Workflow for sterile reconstitution and application of this compound.

Troubleshooting Logic for Contamination

This diagram provides a logical framework for troubleshooting potential contamination issues.

Contamination_Troubleshooting Start Contamination Observed? Check_Technique Review Aseptic Technique? Start->Check_Technique Yes Check_Reagents Test All Reagents (Media, PBS, etc.)? Check_Technique->Check_Reagents Technique OK Result_Technique Retrain Personnel Check_Technique->Result_Technique Error Found Check_BSC Verify BSC Certification/Function? Check_Reagents->Check_BSC Reagents OK Result_Reagents Discard and Replace Contaminated Reagent Check_Reagents->Result_Reagents Contaminated Check_Incubator Inspect/Clean Incubator? Check_BSC->Check_Incubator BSC OK Result_BSC Schedule Service/ Recertification Check_BSC->Result_BSC Issue Found Result_Incubator Implement Regular Cleaning Protocol Check_Incubator->Result_Incubator Issue Found

Caption: Logical flow for troubleshooting sources of biological contamination.

References

Application Notes and Protocols for NLD-22 Delivery in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the delivery and evaluation of NLD-22, a potent inhibitor of Enterovirus 71 (EV71), in a research setting. This compound targets the viral capsid protein VP1, preventing the virus from uncoating and releasing its genetic material.[1] It has demonstrated significant antiviral activity and low toxicity in preclinical models.[2]

Data Presentation

In Vitro Efficacy of this compound and Related Compounds
CompoundTarget VirusCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound EV71RD5.056>100>19778[2]
NLD EV71RD0.035166667[3]
Compound 14 EV71RD4>25>6250[3]
BPR0Z-194 EV71RD<1000>25>25[4]

*EC₅₀ (50% effective concentration): The concentration of the drug that inhibits 50% of the viral replication. *CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes 50% cell death. *Selectivity Index (SI) = CC₅₀ / EC₅₀

In Vivo Pharmacokinetic Parameters of NLD and a Related Compound in Mice
CompoundAdministration RouteDose (mg/kg)T₁₂ (h)Bioavailability (%)Reference
NLD IV-0.3-[3]
NLD IP---[3]
Lenalidomide IV0.5 - 10--[5]
Lenalidomide IP0.5 and 10-90-105[5]
Lenalidomide PO0.5 and 10-60-75[5]

*T₁₂: Elimination half-life. *IV: Intravenous, IP: Intraperitoneal, PO: Oral.

Experimental Protocols

In Vitro Antiviral Activity Assay: Cytopathic Effect (CPE) Reduction Assay

This protocol is a standard method for evaluating the antiviral efficacy of this compound by measuring the reduction of virus-induced cell death.

Materials:

  • This compound compound

  • Rhabdomyosarcoma (RD) cells (or other susceptible cell line)

  • Enterovirus 71 (EV71)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Cell viability assay reagent (e.g., Neutral Red, MTT)

Protocol:

  • Cell Seeding:

    • Culture RD cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the RD cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in culture medium (DMEM with 2% FBS). It is crucial to note that pyridyl imidazolidinones can have poor water solubility. To improve solubility, this compound can be converted to its hydrochloride salt.[1]

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the serially diluted this compound to the wells in triplicate. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

    • Add a predetermined titer of EV71 to all wells except the cell control wells.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Assessment of Cytopathic Effect:

    • Monitor the plates daily for the appearance of CPE in the virus control wells.

    • When the virus control wells show approximately 80-90% CPE (typically 2-4 days post-infection), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the EC₅₀ and CC₅₀ values by plotting the percentage of inhibition versus the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Antiviral Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed RD cells in 96-well plates C Infect cells with EV71 and add this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 2-4 days C->D E Assess cytopathic effect (CPE) via cell viability assay D->E F Calculate EC50 and CC50 E->F

Caption: Workflow for determining the in vitro antiviral activity of this compound.

In Vivo Efficacy and Pharmacokinetic Studies in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy and pharmacokinetics of this compound in a mouse model of EV71 infection.

Materials:

  • This compound compound

  • 3 to 5-day-old ICR mice with their mothers

  • Enterovirus 71 (EV71)

  • Vehicle for drug administration (e.g., sterile PBS, saline, or a solution containing a solubilizing agent like DMSO and Cremophor EL, to be optimized based on this compound's solubility)

  • Syringes and needles for administration (e.g., 27-30 gauge)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Tissue homogenization equipment

Protocol for In Vivo Efficacy Study:

  • Animal Acclimatization:

    • Acclimatize the mice and their mothers for at least 48 hours before the experiment.

  • Virus Challenge:

    • Infect the neonatal mice with a lethal dose of EV71 via an appropriate route (e.g., intraperitoneal or intracerebral injection).

  • Drug Administration:

    • Prepare the this compound formulation in a suitable vehicle. The choice of administration route should be based on the experimental goals. Intraperitoneal (IP) and intravenous (IV) routes have been used for related compounds.[3] Oral gavage is another common route.[5]

    • Administer this compound to the infected mice at various doses. Include a vehicle control group.

    • The dosing regimen (e.g., once or twice daily) and duration should be determined based on preliminary pharmacokinetic data if available.

  • Monitoring:

    • Monitor the mice daily for clinical signs of disease (e.g., weight loss, limb paralysis) and mortality for a specified period (e.g., 14-21 days).

  • Data Analysis:

    • Calculate the survival rate and mean survival time for each group.

    • Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine the significance of the treatment effect.

Protocol for Pharmacokinetic Study:

  • Drug Administration:

    • Administer a single dose of this compound to healthy adult mice via the desired route (e.g., IV, IP, or oral gavage).

  • Sample Collection:

    • At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) after administration, collect blood samples from a small cohort of mice at each time point.

    • Euthanize the mice and collect relevant tissues (e.g., plasma, brain, liver, lung, kidney, spleen).[5]

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the tissue samples.

    • Extract this compound from the plasma and tissue homogenates.

    • Quantify the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as half-life (T₁₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Logical Workflow for In Vivo Studies

G cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic Study A Infect neonatal mice with EV71 B Administer this compound or vehicle A->B C Monitor clinical signs and survival B->C D Analyze survival data C->D E Administer this compound to healthy mice F Collect blood and tissues at time points E->F G Quantify this compound concentration (LC-MS/MS) F->G H Calculate pharmacokinetic parameters G->H

Caption: Parallel workflows for in vivo efficacy and pharmacokinetic studies of this compound.

Signaling Pathway

Mechanism of this compound Action

G VP1 VP1 Capsid Protein Uncoating Viral Uncoating NLD22 This compound NLD22->VP1 Binds to hydrophobic pocket NLD22->Uncoating Inhibits Replication Viral Replication Uncoating->Replication

Caption: this compound inhibits EV71 replication by binding to the VP1 capsid protein and preventing viral uncoating.

References

Application Notes and Protocols: Long-Term Storage of NLD-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLD-22 is a potent, small-molecule inhibitor of Enterovirus 71 (EV71) replication. It functions by binding to a hydrophobic pocket in the viral capsid protein VP1, thereby stabilizing the capsid and preventing the release of the viral RNA genome, which is essential for infection. Given its potential as a therapeutic agent for Hand, Foot, and Mouth Disease (HFMD), understanding the optimal long-term storage conditions for this compound is critical to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols for the storage and handling of this compound in both solid and solution forms, as well as a methodology for assessing its long-term stability.

I. Recommended Long-Term Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following conditions are recommended for maintaining the integrity of the compound over time.

Data Presentation: Storage Condition Summary

Form Condition Temperature Duration Notes
Solid (Lyophilized Powder) Optimal -20°C or -80°CUp to 3 yearsStore in a tightly sealed, light-protecting container with a desiccant to prevent moisture absorption and degradation from light.
Sub-optimal 4°CUp to 2 yearsMust be stored in a desiccator to protect from moisture. Avoid frequent temperature fluctuations.
Stock Solution (in DMSO) Optimal -80°CUp to 6 monthsAliquot into single-use volumes to minimize freeze-thaw cycles. Use tightly sealed, DMSO-compatible cryovials.
Sub-optimal -20°CUp to 1 monthIncreased risk of degradation compared to -80°C. Frequent freeze-thaw cycles should be strictly avoided.[1]

II. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: On an analytical balance, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Solubilization: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, amber cryovials.[1]

  • Storage: Store the aliquots at -80°C for optimal long-term stability.

Protocol 2: Long-Term Stability Assessment of this compound using HPLC

This protocol outlines a method to evaluate the stability of this compound over time under various storage conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of intact this compound remaining after storage under different conditions (e.g., -20°C, 4°C, room temperature) at specified time points.

Materials:

  • This compound samples stored under desired conditions

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standard of this compound (stored at -80°C)

Procedure:

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve a stored aliquot of this compound.

    • If the sample is a solid, dissolve it in DMSO to a known concentration.

    • If the sample is a stock solution, thaw it at room temperature.

    • Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate C18 column and a mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Inject the prepared sample and the reference standard.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of this compound in both the stored sample and the reference standard chromatograms.

    • Calculate the percentage of this compound remaining in the stored sample relative to the reference standard (time point 0).

    • A decrease in the peak area of this compound and the appearance of new peaks may indicate degradation.

III. Mandatory Visualizations

Diagram 1: this compound Mechanism of Action

NLD22_MOA cluster_virus EV71 Virion cluster_inhibition Inhibition of Uncoating VP1 VP1 Capsid Protein HydrophobicPocket Hydrophobic Pocket ViralRNA Viral RNA StabilizedCapsid Stabilized Viral Capsid HydrophobicPocket->StabilizedCapsid Leads to NLD22 This compound NLD22->HydrophobicPocket Binds to NoRNA_Release No RNA Release StabilizedCapsid->NoRNA_Release

Caption: this compound binds to the VP1 hydrophobic pocket, preventing viral uncoating.

Diagram 2: Experimental Workflow for this compound Stability Testing

Stability_Workflow cluster_storage Long-Term Storage cluster_time Sampling Time Points Start Start: this compound Aliquots Storage_Neg80 -80°C Start->Storage_Neg80 Storage_Neg20 -20°C Start->Storage_Neg20 Storage_4C 4°C Start->Storage_4C Storage_RT Room Temp Start->Storage_RT T0 T = 0 Storage_Neg80->T0 Analysis HPLC Analysis Storage_Neg20->Analysis Storage_4C->Analysis Storage_RT->Analysis T1 T = 1 month T0->T1 T3 T = 3 months T1->T3 T6 T = 6 months T3->T6 T12 T = 12 months T6->T12 T12->Analysis Evaluation Data Evaluation: - Peak Area Comparison - Degradation Product Identification Analysis->Evaluation

Caption: Workflow for assessing this compound stability over time via HPLC.

Diagram 3: Decision Logic for this compound Storage

Storage_Decision Start This compound Received Form Solid or Solution? Start->Form Solid_Duration Storage > 2 years? Form->Solid_Duration Solid Solution_Duration Storage > 1 month? Form->Solution_Duration Solution Store_Solid_Neg80 Store Solid at -80°C (Optimal) Solid_Duration->Store_Solid_Neg80 Yes Store_Solid_4C Store Solid at 4°C (Sub-optimal) Solid_Duration->Store_Solid_4C No Store_Sol_Neg80 Store Solution at -80°C (Optimal) Solution_Duration->Store_Sol_Neg80 Yes Store_Sol_Neg20 Store Solution at -20°C (Sub-optimal) Solution_Duration->Store_Sol_Neg20 No

Caption: Decision tree for selecting the appropriate this compound storage conditions.

References

Troubleshooting & Optimization

troubleshooting NLD-22 insolubility in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, NLD-22.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my standard aqueous buffer. What should I do?

A1: this compound is a highly hydrophobic molecule and exhibits poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed 0.5% (v/v) to prevent precipitation.

Q2: I'm observing precipitation of this compound in my cell culture media. How can I prevent this?

A2: Precipitation in cell culture media can occur if the final concentration of this compound is too high or if the concentration of the organic solvent from the stock solution is not well-tolerated. To mitigate this, try the following:

  • Lower the final concentration of this compound: Determine the lowest effective concentration for your experiment to reduce the risk of precipitation.

  • Use a serum-containing medium: The presence of proteins like albumin in fetal bovine serum (FBS) can help to stabilize this compound and prevent precipitation.

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed media (37°C) can sometimes improve solubility.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing of the this compound stock into the media.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication can be used to aid in the dissolution of this compound in the initial organic solvent. However, exercise caution as excessive sonication can lead to degradation of the compound. A brief sonication in a water bath for 2-5 minutes is typically sufficient.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

This may be due to poor solubility and inconsistent dosing of this compound.

Troubleshooting Workflow

G A Inconsistent Assay Results B Prepare fresh this compound stock solution in 100% DMSO A->B C Visually inspect for full dissolution B->C D Precipitate visible? C->D E Briefly sonicate (2-5 min) and warm to 37°C D->E Yes H Perform serial dilution in cell culture media D->H No F Precipitate still visible? E->F G Discard and prepare new stock at a lower concentration F->G Yes F->H No I Add dropwise to pre-warmed media with immediate vortexing H->I J Visually inspect for precipitation in media I->J K Precipitate visible? J->K L Reduce final this compound concentration or increase serum percentage K->L Yes M Proceed with experiment K->M No L->M

Caption: Troubleshooting workflow for inconsistent this compound assay results.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10
Methanol5
PBS (pH 7.4)< 0.01
Water< 0.001

Table 2: Recommended Solvents for Stock Solutions

SolventMaximum Recommended ConcentrationNotes
DMSO50 mMStore at -20°C in small aliquots to avoid freeze-thaw cycles.
Ethanol10 mMMay be more suitable for certain in vivo studies.

Experimental Protocols

Protocol: Preparation of this compound for Cellular Assays
  • Prepare a 10 mM stock solution:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2 minutes. If not fully dissolved, sonicate in a water bath for 3-5 minutes.

  • Prepare working solutions:

    • Serially dilute the 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations.

  • Dosing cells:

    • Warm the cell culture medium to 37°C.

    • Add the desired volume of the this compound intermediate stock solution to the medium. Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5%.

    • Immediately mix the solution by gentle pipetting or swirling.

    • Add the this compound containing medium to your cells.

Experimental Workflow

G A Weigh this compound Powder B Dissolve in 100% DMSO to create 10 mM stock A->B C Vortex and/or sonicate until fully dissolved B->C D Prepare serial dilutions in 100% DMSO C->D E Pre-warm cell culture medium to 37°C D->E F Add this compound stock to medium (final DMSO < 0.5%) E->F G Mix immediately F->G H Treat cells G->H G cluster_0 Pro-Growth Signaling Pathway cluster_1 A Growth Factor B Receptor A->B C Kinase-X (KX) B->C D Downstream Effector C->D E Cell Proliferation D->E F This compound F->C Inhibition

optimizing NLD-22 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLD-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase Z, a critical enzyme in the ABC signaling pathway. By binding to the ATP-binding pocket of Kinase Z, this compound prevents the phosphorylation of its downstream target, Protein Y. This action effectively blocks the signaling cascade that leads to increased cellular proliferation, making this compound a valuable tool for cancer research.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to six months or at -80°C for up to one year. When preparing working concentrations, further dilute the DMSO stock solution in your cell culture medium of choice. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced toxicity.

Q3: What is a typical starting concentration range for in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. For initial dose-response experiments, we recommend a concentration range of 1 nM to 10 µM. A summary of IC50 values for this compound in various cancer cell lines is provided in Table 1 to guide your experimental design.

Data & Protocols

Quantitative Data Summary

For effective experimental planning, please refer to the following tables which summarize key quantitative data related to this compound's efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
HCT116Colon Cancer85
U-87 MGGlioblastoma250

Table 2: Recommended Serial Dilution for Initial Dose-Response Curve

Concentration
µM 10310.30.10.030.01
nM 10000300010003001003010
Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of this compound dilutions in culture medium from your 10 mM DMSO stock. Refer to Table 2 for a recommended concentration range. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visual Guides: Pathways and Workflows

NLD22_Mechanism_of_Action cluster_pathway ABC Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Activates Kinase Z Kinase Z Receptor->Kinase Z Activates Protein Y Protein Y Kinase Z->Protein Y Phosphorylates (p) Proliferation Proliferation Protein Y->Proliferation NLD_22 This compound NLD_22->Kinase Z Inhibits

Caption: Mechanism of action for this compound in the ABC signaling pathway.

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Plot Curve read_absorbance->analyze end_node Determine IC50 analyze->end_node

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting Guide

Q: I am observing high variability in my results between experiments. What are the potential causes?

A: Inconsistent results can arise from several factors. Please review the following checklist:

  • Reagent Stability: Ensure your this compound stock solution has not undergone multiple freeze-thaw cycles. We recommend using fresh aliquots for each experiment.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments. High passage numbers can lead to phenotypic drift.

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells. Variations in starting cell number will significantly impact final viability readings.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider avoiding the use of perimeter wells for treatment and using them for blanks (media only) instead.

Q: I am not seeing the expected inhibitory effect of this compound, even at high concentrations. What should I do?

A: A lack of efficacy can be addressed by systematically evaluating your experimental setup. The following flowchart can guide your troubleshooting process.

Troubleshooting_Low_Efficacy start Problem: Low/No Efficacy check_compound Verify this compound Concentration & Dilutions start->check_compound check_solubility Check for Compound Precipitation in Media check_compound->check_solubility Dilutions OK check_cell_line Is the Cell Line Known to Express Kinase Z? check_solubility->check_cell_line Soluble confirm_target Confirm Target Expression (e.g., Western Blot) check_cell_line->confirm_target Yes solution_found Re-run Experiment check_cell_line->solution_found No -> Choose new cell line extend_incubation Extend Incubation Time (e.g., 96h) confirm_target->extend_incubation Expression Confirmed extend_incubation->solution_found Still no effect -> Contact Support

Caption: Troubleshooting logic for low efficacy of this compound.

Q: My cells are showing signs of toxicity even at very low concentrations of this compound. What could be the issue?

A: If you observe unexpected toxicity, consider the following possibilities:

  • Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is at or below 0.1%. Prepare a vehicle-only control (0.1% DMSO in medium) to assess the baseline toxicity of the solvent on your specific cell line.

  • Cell Line Sensitivity: Some cell lines may be exceptionally sensitive to the inhibition of the ABC signaling pathway or may exhibit off-target effects. It is advisable to test this compound on a control cell line known to have low expression of Kinase Z to rule out non-specific toxicity.

  • Compound Contamination: While unlikely, if the issue persists across multiple vials and cell lines, please contact our technical support for further assistance.

NLD-22 Technical Support Center: Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLD-22. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of this compound in experimental solutions. Below are frequently asked questions, troubleshooting guides, and detailed protocols to help you prevent degradation and obtain reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?

A1: Loss of this compound activity is typically due to chemical degradation. The two primary pathways are hydrolysis and oxidation, which are common for complex small molecules.[1][2][3] Several factors can accelerate this degradation:

  • Improper pH: this compound is highly susceptible to acid- or base-catalyzed hydrolysis outside of its optimal pH range.[2][4]

  • Exposure to Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.[2][5]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[6]

  • Light Exposure: this compound exhibits some photosensitivity, and exposure to UV or ambient light can cause photodegradation.[1][6]

To troubleshoot, review your solution preparation and storage procedures against the recommended guidelines in this document.

Q2: What is the best way to prepare and store a stock solution of this compound?

A2: For maximum stability, this compound should be handled with care from the moment it is received.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its aprotic (water-free) nature, which minimizes the risk of hydrolysis.[6]

  • Storage Conditions: Upon receipt, store the solid compound at -20°C.[6] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -80°C in tightly sealed vials. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[6]

Q3: How can I tell if my this compound has degraded?

A3: The most definitive way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products. Functionally, a loss of potency in your experimental assay (e.g., a rightward shift in an IC50 curve) is a strong indicator of degradation.[6]

Q4: What buffer system and pH are recommended for aqueous working solutions?

A4: The stability of this compound is highly pH-dependent. Hydrolysis is minimized within a pH range of 6.0-7.5.[6]

  • Recommended Buffers: Use a well-buffered system such as phosphate-buffered saline (PBS) or HEPES to maintain the pH within this optimal range.

  • Preparation: Always prepare working solutions fresh for each experiment from a frozen DMSO stock.[6] Ensure the final concentration of DMSO in your aqueous buffer is low (typically <0.5% v/v) to avoid impacting your biological system.[6]

Q5: Are there any stabilizers that can be added to prolong the life of this compound in solution?

A5: Yes, for experiments requiring longer incubation times, the addition of specific stabilizers can be beneficial.

  • Antioxidants: To mitigate oxidative degradation, consider adding an antioxidant like N-acetylcysteine (NAC) or ascorbic acid to your aqueous buffer. The choice and concentration should be optimized for your specific experimental system.

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation.[7][8] Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can help sequester these ions and improve stability.[7]

Data Summary: this compound Stability Profile

The following table summarizes the key stability parameters for this compound in various solution conditions. These values were generated during internal forced degradation studies.

ParameterConditionResult/RecommendationRationale
Solvent DMSO (Stock Solution)Highly Stable (t½ > 6 months at -80°C)Aprotic solvent prevents hydrolysis.[6]
Aqueous Buffer (Working)Moderately Stable (t½ ≈ 8-12 hours at RT)Susceptible to hydrolysis and oxidation.[1]
pH < 5.0Rapid Degradation (t½ < 2 hours)Acid-catalyzed hydrolysis.[4]
6.0 - 7.5Optimal Stability Minimizes both acid and base-catalyzed hydrolysis.[6]
> 8.0Rapid Degradation (t½ < 4 hours)Base-catalyzed hydrolysis.[4]
Temperature -80°C (DMSO Stock)Recommended for Long-Term Storage Minimizes all degradation kinetics.[6]
-20°C (DMSO Stock)Suitable for Short-Term Storage (<1 month) Slows degradation.[6]
4°C (Aqueous Solution)Extends stability up to 24 hours Reduces reaction rates compared to RT.
25°C (Room Temp)Prepare fresh and use within 8 hours Significant degradation observed beyond this time.
Light Exposure Amber Vials / Foil WrapMandatory Protects against photodegradation.[1][6]
Additives EDTA (0.1 mM)Recommended for aqueous buffers Chelates metal ions that catalyze oxidation.[7]
NAC (1 mM)Optional antioxidant Scavenges free radicals to prevent oxidation.

Diagrams and Workflows

Visual aids can help clarify complex processes. The following diagrams illustrate the primary degradation pathways for this compound and provide a logical workflow for troubleshooting stability issues.

NLD22 Active this compound Hydrolysis Hydrolysis (H₂O, pH extremes) NLD22->Hydrolysis Oxidation Oxidation (O₂, metal ions) NLD22->Oxidation Inactive_H Inactive Hydrolytic Product Hydrolysis->Inactive_H Inactive_O Inactive Oxidative Product Oxidation->Inactive_O

Caption: Primary degradation pathways for this compound in solution.

start Loss of this compound Activity Detected q1 Was working solution prepared fresh from -80°C DMSO stock? start->q1 a1_yes Check pH of Buffer q1->a1_yes Yes a1_no Action: Always prepare solutions fresh before use. q1->a1_no No q2 Is buffer pH between 6.0-7.5? a1_yes->q2 a2_yes Check for Light/Oxygen Exposure q2->a2_yes Yes a2_no Action: Adjust buffer pH to 6.0-7.5 range. q2->a2_no No q3 Was solution protected from light and prepared with degassed buffer? a2_yes->q3 a3_yes Consider Forced Degradation Study to identify unknown stressor. q3->a3_yes Yes a3_no Action: Use amber vials and degassed buffers. Add antioxidants if needed. q3->a3_no No

Caption: Troubleshooting workflow for this compound stability issues.

Experimental Protocol: Forced Degradation Study

To identify the specific vulnerabilities of this compound in your experimental matrix, a forced degradation study is recommended.[9][10] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[11]

Objective: To determine the primary degradation pathways for this compound under hydrolytic, oxidative, and photolytic stress. A target degradation of 5-20% is ideal for generating detectable degradation products without over-stressing the molecule.[11][12]

Materials:

  • This compound solid compound

  • DMSO (Anhydrous)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)[12]

  • Milli-Q or equivalent purified water

  • Phosphate buffer (pH 7.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Set Up Stress Conditions: For each condition, dilute the this compound stock to a final concentration of 100 µM in the appropriate stress solution. Prepare a control sample in parallel.

    • Control: Dilute stock in phosphate buffer (pH 7.0).

    • Acid Hydrolysis: Dilute stock in 0.1 M HCl.

    • Base Hydrolysis: Dilute stock in 0.1 M NaOH.

    • Oxidation: Dilute stock in 3% H₂O₂.[12]

    • Photolytic: Dilute stock in phosphate buffer (pH 7.0), place in a clear vial, and expose to a calibrated light source (e.g., 1.2 million lux hours).[12] Keep a parallel sample wrapped in foil as a dark control.

  • Incubation:

    • Incubate the Hydrolysis and Oxidation samples at 40°C.

    • Incubate the Photolytic sample at room temperature.

  • Time-Point Analysis:

    • Take aliquots from each condition at T=0, 2, 4, 8, and 24 hours.

    • For the acid/base hydrolysis samples, neutralize the aliquot with an equimolar amount of base/acid immediately before analysis.

  • HPLC Analysis:

    • Analyze all samples by a validated, stability-indicating HPLC method.

    • Monitor the peak area of the parent this compound and the formation of any new peaks (degradants).

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to T=0. The conditions that show the fastest decline in the parent compound are the primary degradation pathways.

cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_dilute Dilute Stock to 100 µM in Stress Solutions prep_stock->prep_dilute acid Acidic (0.1 M HCl) base Basic (0.1 M NaOH) oxid Oxidative (3% H₂O₂) photo Photolytic (Light Exposure, RT) sampling Sample at T=0, 2, 4, 8, 24h neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC neutralize->hplc interpret Calculate % Degradation & Identify Pathways hplc->interpret

Caption: Experimental workflow for an this compound forced degradation study.

References

Technical Support Center: NLD-22 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is a generalized template based on common assay platforms and may not be specific to "NLD-22" as this term does not correspond to a known assay in our current database. Please substitute the placeholder information with the specific details of your assay system. For accurate support, please provide the full name or manufacturer of your this compound assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a proprietary platform for the sensitive detection of [analyte of interest]. It operates on the principle of [e.g., enzyme-linked immunosorbent assay (ELISA), polymerase chain reaction (PCR), flow cytometry], where the target molecule is identified and quantified through [e.g., antibody-antigen binding, nucleic acid amplification, fluorescent labeling].

Q2: What are the recommended storage conditions for the this compound kit components?

For optimal performance and stability, all this compound kit components should be stored at [e.g., 2-8°C for short-term storage and -20°C for long-term storage]. Please refer to the manufacturer's specific instructions for detailed storage information for each component. Avoid repeated freeze-thaw cycles.

Q3: Can I use reagents from different this compound kit lots together?

It is not recommended to mix reagents from different kit lots. Each kit is quality controlled as a complete set to ensure optimal performance. Using reagents from different lots may lead to a decrease in assay sensitivity and reproducibility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Insufficient washingIncrease the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.
Non-specific antibody bindingIncrease the concentration of the blocking agent or the incubation time for the blocking step. Consider using a different blocking buffer.
Contaminated reagentsUse fresh, sterile reagents. Ensure proper handling and storage of all kit components to prevent contamination.
Low or No Signal Inactive enzyme or substrateConfirm the expiration dates of the enzyme and substrate. Store and handle these reagents according to the manufacturer's instructions.
Incorrect antibody concentrationOptimize the antibody concentrations through a titration experiment.
Improper sample preparationEnsure that the sample preparation protocol is followed correctly and that the analyte is not degraded.
High Variability Between Replicates Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Ensure consistency in timing and reagent addition for all wells.
Inconsistent washingEnsure uniform and thorough washing across all wells of the plate.
Edge effectsAvoid using the outer wells of the microplate, or ensure that the plate is incubated in a humidified chamber to minimize evaporation.

Experimental Protocols

General this compound Assay Protocol
  • Reagent Preparation: Prepare all necessary reagents, including wash buffers, standards, and samples, according to the kit's manual.

  • Coating: Coat the microplate wells with the capture antibody and incubate overnight at 4°C.

  • Washing: Wash the plate three times with the provided wash buffer.

  • Blocking: Add the blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Add the prepared samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme-Conjugate Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution and incubate in the dark for 15-30 minutes.

  • Signal Measurement: Stop the reaction and measure the signal using a plate reader at the appropriate wavelength.

Visual Guides

start Start reagent_prep Reagent Preparation start->reagent_prep plate_coating Plate Coating reagent_prep->plate_coating blocking Blocking plate_coating->blocking sample_incubation Sample Incubation blocking->sample_incubation detection_ab Detection Antibody Incubation sample_incubation->detection_ab enzyme_conjugate Enzyme Conjugate Incubation detection_ab->enzyme_conjugate substrate_add Substrate Addition enzyme_conjugate->substrate_add read_plate Read Plate substrate_add->read_plate end End read_plate->end

Caption: A generalized workflow for this compound based assays.

high_background High Background insufficient_washing Insufficient Washing high_background->insufficient_washing nonspecific_binding Non-specific Binding high_background->nonspecific_binding contaminated_reagents Contaminated Reagents high_background->contaminated_reagents low_signal Low/No Signal inactive_reagents Inactive Reagents low_signal->inactive_reagents incorrect_concentration Incorrect Concentration low_signal->incorrect_concentration sample_issue Sample Degradation low_signal->sample_issue high_variability High Variability pipetting_error Pipetting Error high_variability->pipetting_error inconsistent_washing Inconsistent Washing high_variability->inconsistent_washing edge_effects Edge Effects high_variability->edge_effects

Caption: Common issues and their potential causes in this compound assays.

Technical Support Center: Enhancing the In Vivo Bioavailability of NLD-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of NLD-22, a promising antiviral candidate.

I. Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to the in vivo bioavailability of this compound.

Observed Problem Potential Cause Recommended Action
Low Oral Bioavailability Poor Aqueous Solubility: this compound, as a small molecule inhibitor, may exhibit low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the this compound powder, which can enhance its dissolution rate. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or other solubilizing agents into the formulation to improve the dissolution of this compound. 3. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to prevent crystallization and maintain a higher energy state, which favors dissolution.
Low Permeability: The chemical structure of this compound may hinder its ability to permeate the intestinal epithelium.1. Use of Permeation Enhancers: Include excipients that can transiently and reversibly increase the permeability of the intestinal membrane. 2. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS), to facilitate absorption through the lymphatic pathway.
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.1. Co-administration with CYP450 Inhibitors: If the metabolic pathway is known, consider co-administering a safe and specific inhibitor of the relevant cytochrome P450 enzymes. (This should be done with caution and thorough investigation of potential drug-drug interactions). 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active this compound in the systemic circulation.
High Variability in Pharmacokinetic Data Inconsistent Formulation: Variations in the preparation of the dosing formulation can lead to inconsistent drug release and absorption.1. Standardize Formulation Protocol: Develop and strictly adhere to a standardized operating procedure (SOP) for the preparation of the this compound formulation. 2. Characterize the Formulation: Before each in vivo study, characterize the formulation for particle size, drug content uniformity, and dissolution profile to ensure consistency.
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of this compound.1. Control Feeding Schedule: Standardize the feeding schedule of the experimental animals. Typically, animals are fasted overnight before oral administration of the compound. 2. Conduct Fed vs. Fasted Studies: If food effects are suspected, design a study to compare the pharmacokinetics of this compound in both fed and fasted states.
Poor In Vivo Efficacy Despite Good In Vitro Activity Sub-therapeutic Concentrations at the Target Site: Even with detectable plasma levels, the concentration of this compound at the site of viral replication may be insufficient.1. Dose Escalation Studies: Conduct dose-escalation studies to determine if higher doses can achieve therapeutic concentrations without causing toxicity. 2. Targeted Drug Delivery: Explore the use of targeted drug delivery systems to increase the concentration of this compound at the site of infection.

II. Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is a good starting point for a simple oral formulation of this compound for initial in vivo screening?

A1: For initial screening, a suspension of micronized this compound in a vehicle containing a wetting agent (e.g., 0.5% Tween 80) and a viscosity-enhancing agent (e.g., 0.5% carboxymethylcellulose) in water is a common starting point. This helps to ensure a uniform dose administration.

Q2: How can I improve the solubility of this compound for in vivo studies?

A2: Improving solubility is a key step to enhancing bioavailability. Consider the following approaches:

  • Co-solvents: Use a mixture of water and a biocompatible organic solvent (e.g., polyethylene glycol 400, propylene glycol).

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.

  • Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic drugs like this compound.

Pharmacokinetics

Q3: What are the key pharmacokinetic parameters I should be measuring for this compound?

A3: The key parameters to assess the oral bioavailability of this compound include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2: Elimination half-life.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Q4: The primary research on this compound mentions a "favorable pharmacokinetic profile". What are the reported values?

A4: While the initial publication by Zhang, M., et al. (2020) in the Journal of Medicinal Chemistry states a favorable pharmacokinetic profile for this compound, the specific quantitative data from their in vivo studies in mice are not detailed in the publicly available abstract. Access to the full publication or its supplementary materials would be required for the exact Cmax, Tmax, AUC, and oral bioavailability percentages. However, a review article on anti-enterovirus agents mentions that this compound has "acceptable bioavailability in rats".

Experimental Design

Q5: What is a typical experimental workflow for an oral bioavailability study of this compound in mice?

A5: A standard workflow is as follows:

Caption: Experimental workflow for this compound oral bioavailability study.

Q6: How does this compound exert its antiviral effect? What is the signaling pathway?

A6: this compound is a capsid-binding inhibitor of Enterovirus 71 (EV71). It binds to a hydrophobic pocket in the VP1 capsid protein. This binding stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thereby blocking infection at an early stage.

signaling_pathway EV71 Enterovirus 71 (EV71) Binding Binding EV71->Binding HostCell Host Cell Receptor HostCell->Binding Uncoating Viral Uncoating & RNA Release Binding->Uncoating Replication Viral Replication Uncoating->Replication NLD22 This compound VP1 VP1 Capsid Protein NLD22->VP1 Binds to hydrophobic pocket Inhibition Inhibition NLD22->Inhibition Inhibition->Uncoating Blocks

Caption: Mechanism of action of this compound as an EV71 capsid inhibitor.

III. Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration (Suspension)
  • Materials:

    • This compound (micronized powder)

    • Tween 80

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile water for injection

  • Procedure:

    • Prepare a 0.5% (w/v) Tween 80 solution in sterile water.

    • Slowly add 0.5% (w/v) CMC to the Tween 80 solution while stirring continuously until a clear, homogeneous solution is formed.

    • Weigh the required amount of micronized this compound powder.

    • Gradually add the this compound powder to the vehicle from step 2 while vortexing to ensure a uniform suspension.

    • Continue to stir the suspension for at least 30 minutes before administration to ensure homogeneity.

    • Visually inspect the suspension for any clumps or sedimentation before each animal is dosed.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animals:

    • Male BALB/c mice (6-8 weeks old)

  • Pre-dosing:

    • Acclimatize animals for at least 3 days before the experiment.

    • Fast animals overnight (approximately 12 hours) with free access to water.

  • Dosing:

    • Administer the this compound suspension orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via the tail vein or retro-orbital sinus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

    • For absolute bioavailability, a separate group of animals will need to be administered this compound intravenously, and the oral AUC will be compared to the IV AUC.

Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be optimized for your particular experimental conditions and institutional guidelines.

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "NLD-22" is not available. The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals investigating the off-target effects of novel small molecule inhibitors. The principles, experimental protocols, and troubleshooting guides provided are based on established methodologies in the field of pharmacology and drug discovery. Researchers should adapt these guidelines to the specific characteristics of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of our compound. Could this be due to off-target effects?

A1: Yes, observing a phenotype that cannot be explained by the on-target activity of your compound is a strong indication of potential off-target effects. Off-target interactions occur when a drug or compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to unexpected biological responses, cellular toxicity, or a misleading interpretation of experimental results. It is crucial to systematically evaluate potential off-target effects to ensure the specificity of your compound and the validity of your research findings.

Q2: What are the initial steps to investigate potential off-target effects?

A2: A multi-pronged approach is recommended to investigate off-target effects:

  • In Silico Profiling: Utilize computational methods to predict potential off-target interactions. This can be done by screening your compound against a database of known protein structures.

  • In Vitro Profiling: A common and effective method is to perform a broad panel kinase screen or a safety pharmacology screen. These screens test the activity of your compound against a large number of purified proteins (e.g., kinases, GPCRs, ion channels) to identify unintended molecular targets.

  • Cell-Based Assays: Employ cellular assays to confirm the findings from in silico and in vitro screens. This can involve using cell lines that lack the intended target (e.g., via CRISPR-Cas9 knockout) to see if the phenotype persists, which would strongly suggest off-target activity.

Q3: How can we mitigate off-target effects observed in our experiments?

A3: Mitigating off-target effects is a critical step in drug development. Several strategies can be employed:

  • Chemical Modification: Medicinal chemistry efforts can be directed towards modifying the compound's structure to improve its selectivity for the intended target while reducing its affinity for off-target proteins.

  • Dose-Response Analysis: Use the lowest effective concentration of your compound in cellular assays. This minimizes the likelihood of engaging lower-affinity off-target proteins.

  • Use of Structurally Unrelated Inhibitors: Confirm that the observed phenotype is on-target by using a structurally different inhibitor of the same target. If both compounds produce the same biological effect, it is more likely to be an on-target effect.

  • Genetic Knockout/Knockdown: The most rigorous approach is to use genetic methods (e.g., CRISPR, siRNA) to eliminate the intended target. If the compound's effect is abolished in the absence of the target, it confirms on-target activity.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at concentrations required for on-target inhibition.

Possible Cause Troubleshooting Steps
Off-target toxicity 1. Perform a broad off-target screening panel (e.g., safety pharmacology panel) to identify potential toxic off-targets.2. Test the compound in a cell line lacking the primary target to see if cytotoxicity persists.3. Synthesize and test analogs of the compound to identify a molecule with a better therapeutic window.
On-target toxicity 1. Confirm that the cytotoxicity is dose-dependent and correlates with the inhibition of the intended target.2. Investigate the downstream signaling pathways of the target to understand the mechanism of toxicity.3. Consider using a lower, non-toxic dose in combination with another agent for synergistic effects.

Issue 2: Inconsistent results between different cell lines.

Possible Cause Troubleshooting Steps
Differential expression of the target or off-targets 1. Quantify the expression levels of the intended target in the different cell lines using methods like Western blotting or qPCR.2. Perform proteomic or transcriptomic analysis to identify differentially expressed proteins that could be off-targets.
Different genetic backgrounds or signaling pathways 1. Characterize the key signaling pathways active in each cell line.2. Use pathway inhibitors to dissect the mechanism of action of your compound in each cell line.

Quantitative Data Summary

Table 1: Hypothetical Kinase Profiling Data for "Compound X"

This table provides an example of how to present data from a kinase profiling screen.

Kinase% Inhibition at 1 µMIC50 (nM)
On-Target Kinase A 98% 15
Off-Target Kinase B85%250
Off-Target Kinase C55%>1000
Off-Target Kinase D12%>10000

Table 2: Hypothetical Comparison of On-Target vs. Off-Target Cellular Activity

This table illustrates how to compare the potency of a compound in wild-type cells versus cells lacking the intended target.

Cell LineOn-Target Inhibition (IC50, nM)Cell Proliferation (GI50, nM)
Wild-Type2050
Target Knockout>100005000

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation

  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest. Clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection: Transfect the Cas9/sgRNA plasmids into the target cell line. Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Verification of Knockout: Expand the clones and screen for target protein knockout by Western blotting. Sequence the genomic DNA of the target locus to confirm the presence of indel mutations.

  • Phenotypic Analysis: Treat the knockout and wild-type control cells with your compound and assess the phenotype of interest (e.g., cell viability, target inhibition).

Visualizations

experimental_workflow Experimental Workflow for Off-Target Effect Investigation cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Profiling cluster_cell_based Cell-Based Validation cluster_conclusion Conclusion a Compound Structure b Target Prediction Software a->b Input c List of Potential Off-Targets b->c Output d Broad Kinase Panel c->d e Safety Pharmacology Screen c->e f Confirmed Off-Targets d->f e->f g Target Knockout Cell Line f->g h Wild-Type Cell Line f->h i Phenotypic Assay g->i h->i j Data Analysis i->j k On-Target vs. Off-Target Effect j->k

Caption: Workflow for investigating off-target effects.

signaling_pathway Hypothetical Signaling Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Compound X B Target A A->B Inhibits E Off-Target B A->E Inhibits C Downstream Effector 1 B->C D Cellular Response 1 C->D F Downstream Effector 2 E->F G Unintended Cellular Response F->G

Caption: On-target vs. off-target signaling pathways.

dealing with NLD-22 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental compound NLD-22. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and minimize experimental variability when working with this compound.

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling, storage, and use of this compound.

Question IDQuestionAnswer
NLD-FAQ-01 What is the recommended solvent for reconstituting this compound?This compound is best dissolved in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For final experimental concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cellular stress.
NLD-FAQ-02 How should this compound stock solutions be stored?Aliquot the concentrated DMSO stock solution into single-use vials and store them at -80°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term storage (up to 1 week), aliquots can be stored at -20°C.
NLD-FAQ-03 Is this compound light sensitive?Yes, this compound exhibits sensitivity to light. Protect stock solutions and experimental setups from direct light exposure by using amber vials and minimizing light exposure during handling and incubation steps.
NLD-FAQ-04 What is the known mechanism of action for this compound?This compound is an experimental inhibitor of the Kinase-A signaling pathway. It competitively binds to the ATP-binding pocket of Kinase-A, preventing the phosphorylation of its downstream target, Protein-B.
NLD-FAQ-05 Can I use this compound in animal models?This compound is currently validated for in vitro use only. In vivo studies require further formulation and toxicology assessments that have not yet been performed.

Troubleshooting Guides

Use these guides to address specific issues you may encounter during your experiments with this compound.

Guide 1: High Variability in Assay Results

High variability between replicate wells or experiments is a common challenge. Follow these steps to diagnose and resolve the issue.

Problem Potential Cause Recommended Solution
Inconsistent IC50 Values 1. Inconsistent Cell Seeding: Uneven cell density across the plate.1a. Ensure thorough mixing of the cell suspension before and during plating. 1b. Calibrate your multichannel pipette and use a consistent plating technique. 1c. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
2. Compound Precipitation: this compound coming out of solution at final concentration.2a. Visually inspect the final diluted medium for any precipitate. 2b. Perform a serial dilution from the DMSO stock directly into the assay medium, vortexing gently between each dilution step. 2c. Consider pre-warming the assay medium to 37°C before adding the this compound stock.
3. Edge Effects: Evaporation from wells on the plate's perimeter.3a. Do not use the outer wells of the assay plate for experimental data. Fill them with sterile PBS or medium to maintain humidity. 3b. Ensure proper humidity control in the incubator (typically >95%).
High Well-to-Well Variability 1. Pipetting Inaccuracy: Inaccurate dispensing of compound or reagents.1a. Calibrate pipettes regularly. 1b. Use reverse pipetting for viscous solutions like cell suspensions. 1c. Ensure the pipette tip is submerged just below the surface of the liquid when dispensing.
2. Cell Health Issues: Cells are stressed, unhealthy, or in different growth phases.2a. Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. 2b. Perform a cell viability check (e.g., Trypan Blue) before seeding. 2c. Handle cells gently to minimize stress.
Guide 2: Lower-Than-Expected Potency

If this compound is not showing the expected level of activity, consider the following factors.

Problem Potential Cause Recommended Solution
Weak or No Biological Effect 1. Compound Degradation: Improper storage led to loss of activity.1a. Use a fresh, properly stored aliquot of this compound. 1b. Prepare fresh dilutions from the stock for every experiment. Do not reuse diluted compound.
2. High Serum Protein Binding: this compound binding to proteins (e.g., albumin) in the cell culture serum.2a. Perform a serum concentration titration experiment to see if reducing the serum percentage increases this compound potency. 2b. If possible, conduct the experiment in serum-free medium for a short duration.
3. Incorrect Assay Endpoint: The selected assay is not sensitive to the effects of Kinase-A inhibition.3a. Confirm that the assay measures a direct downstream effect of Kinase-A activity (e.g., phosphorylation of Protein-B). 3b. Use a positive control compound known to inhibit the Kinase-A pathway to validate the assay itself.

Experimental Protocols & Data

Protocol 1: Determining this compound IC50 in a Cell-Based Assay

This protocol describes a standard method for measuring the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.

Methodology:

  • Cell Plating: Seed a 96-well, white, clear-bottom plate with your cell line of interest at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in a separate dilution plate. Start with a 2X final concentration (e.g., if the highest desired concentration is 10 µM, start the dilution from a 20 µM solution). Include a "vehicle control" (DMSO only) and a "no cells" control.

  • Cell Treatment: Carefully transfer 100 µL from the compound dilution plate to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the treated cell plate for 72 hours at 37°C, 5% CO2.

  • Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Measurement: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Wait an additional 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the "no cells" control as 0%. Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Table 1: Representative IC50 Values for this compound Across Different Lots

This table shows example data illustrating the importance of lot-to-lot qualification.

ParameterLot ALot BLot C
Purity (HPLC) 99.2%98.5%99.4%
IC50 (nM) in HEK293 Cells 45.862.143.5
IC50 (nM) in HeLa Cells 51.275.449.9
Date of Manufacture Q1 2024Q3 2024Q4 2024

Note: This data is for illustrative purposes only.

Diagrams and Workflows

This compound Mechanism of Action

NLD22_MoA cluster_pathway Kinase-A Signaling Pathway cluster_inhibition Inhibition by this compound ATP ATP Kinase_A Kinase-A (Active) ATP->Kinase_A Binds Protein_B Protein-B Kinase_A->Protein_B Phosphorylates pProtein_B Phospho-Protein-B Cellular_Response Cellular Response (e.g., Proliferation) pProtein_B->Cellular_Response Triggers Kinase_A_Inactive Kinase-A (Inactive) NLD22 This compound NLD22->Kinase_A_Inactive Competitively Binds to ATP Pocket Kinase_A_Inactive->Protein_B Inhibition

Caption: this compound competitively inhibits Kinase-A, blocking downstream signaling.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout & Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate 24 hours A->B C 3. Prepare this compound Serial Dilutions D 4. Add Compound to Cells C->D E 5. Incubate 72 hours D->E F 6. Add Viability Reagent G 7. Read Luminescence F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: A 5-day workflow for determining the IC50 of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Start High Variability in Results? Check_Cells Are cells healthy & log phase? Start->Check_Cells Yes Check_Pipetting Is pipetting accurate? Check_Cells->Check_Pipetting Yes Solution_Cells Solution: Use low passage cells, check viability. Check_Cells->Solution_Cells No Check_Compound Is compound dissolved? Check_Pipetting->Check_Compound Yes Solution_Pipetting Solution: Calibrate pipettes, use reverse pipetting. Check_Pipetting->Solution_Pipetting No Solution_Compound Solution: Prepare fresh dilutions, visually inspect. Check_Compound->Solution_Compound No End Problem Resolved Check_Compound->End Yes Solution_Cells->Check_Pipetting Solution_Pipetting->Check_Compound Solution_Compound->End

Caption: A logical flow for troubleshooting high experimental variability.

refining NLD-22 treatment duration in studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with NLD-22, a novel MEK inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration of this compound to use in my cell line?

A1: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow down to a more focused range based on the initial results.

Q2: How long should I treat my cells with this compound to observe a significant effect?

A2: The necessary treatment duration depends on the endpoint being measured.

  • For target engagement (p-ERK inhibition): A short treatment of 1-4 hours is typically sufficient to observe a significant reduction in phosphorylated ERK.

  • For cell viability/proliferation assays: A longer treatment of 48-72 hours is generally required to see effects on cell growth.

  • For apoptosis assays: A 24-48 hour treatment window is a common starting point.

We recommend performing a time-course experiment to determine the optimal duration for your specific assay and cell line.

Q3: I am not observing the expected decrease in cell viability after this compound treatment. What should I do?

A3: There are several potential reasons for this. Refer to the troubleshooting workflow below.

  • Verify Target Engagement: First, confirm that this compound is inhibiting its target, MEK, in your cells. Perform a western blot to check the levels of phosphorylated ERK (p-ERK), the downstream substrate of MEK. You should see a dose-dependent decrease in p-ERK levels after a short treatment (1-2 hours). If there is no change in p-ERK, there may be an issue with the compound's activity or cell permeability.

  • Check for Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance to MEK inhibition. This could be due to upstream mutations (e.g., in RAS) or activation of bypass signaling pathways. Consider performing a pathway analysis to investigate other active pro-survival signals.

  • Assess Cytostatic vs. Cytotoxic Effects: this compound may be having a cytostatic (inhibiting proliferation) rather than a cytotoxic (inducing cell death) effect. Use an assay that distinguishes between these two outcomes, such as comparing cell counts at the end of the experiment to the initial seeding density.

  • Extend Treatment Duration: It is possible that a longer exposure to the drug is required to induce cell death. Try extending the treatment duration to 96 hours and re-assess viability.

Data & Protocols

Table 1: this compound Dose-Response (72h Treatment)
Cell LineIC50 (nM)Max Inhibition (%)
HT-2915.285
A3758.792
Panc-1120.565
Table 2: Time-Course of p-ERK Inhibition (100 nM this compound)
Cell Line1 hour (% of Control)4 hours (% of Control)8 hours (% of Control)24 hours (% of Control)
HT-2912101545
A37585830
Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle control. Plot the results using a non-linear regression model to calculate the IC50.

Protocol 2: Western Blot for p-ERK Inhibition

  • Cell Seeding: Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Treatment: Treat the cells with the desired concentrations of this compound for 1-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize p-ERK to total ERK and the loading control.

Visualizations

NLD22_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation NLD22 This compound NLD22->MEK

Caption: this compound inhibits the MAPK pathway by targeting MEK.

NLD22_Workflow cluster_Dose Dose Optimization cluster_Time Time-Course Analysis cluster_Endpoint Endpoint Assay Optimization D1 Perform Dose-Response (0.1 nM - 10 µM) D2 Calculate IC50 (72h Viability Assay) D1->D2 T1 Select IC50 & 10x IC50 Concentrations D2->T1 T2 Treat for 1, 4, 8, 24h T1->T2 T3 Assess p-ERK Inhibition (Western Blot) T2->T3 E1 Select Optimal Dose & Time for Target Inhibition T3->E1 E2 Perform Endpoint Assays (e.g., Viability, Apoptosis) at 24, 48, 72h E1->E2 E3 Determine Optimal Treatment Duration E2->E3

Caption: Workflow for refining this compound treatment duration.

NLD22_Troubleshooting Start No Effect on Cell Viability Observed CheckTarget Check p-ERK levels (Western Blot, 1-2h) Start->CheckTarget TargetInhibited p-ERK Decreased? CheckTarget->TargetInhibited NoTargetInhibition p-ERK Unchanged TargetInhibited->NoTargetInhibition No CytostaticEffect Distinguish Cytostatic vs. Cytotoxic Effects TargetInhibited->CytostaticEffect Yes CheckCompound Verify Compound Activity & Cell Permeability NoTargetInhibition->CheckCompound ExtendDuration Extend Treatment Duration (e.g., 96h) CytostaticEffect->ExtendDuration CheckBypass Investigate Bypass Signaling Pathways ExtendDuration->CheckBypass

Caption: Troubleshooting guide for unexpected this compound results.

Technical Support Center: Troubleshooting Inconsistent NLD-22 Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is a generalized resource for researchers experiencing inconsistent results with a hypothetical novel compound, NLD-22. This information is based on best practices for cell-based assays and may require adaptation for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between replicate experiments. What are the common causes?

Inconsistent results in potency assays can stem from several sources, broadly categorized as biological, technical, and reagent-related. Biological variability often relates to the cells used, including their passage number, health, and density.[1][2][3][4] Technical issues can include inconsistent pipetting, variations in incubation times, and the "edge effect" in microplates.[5][6] Finally, the stability and handling of this compound itself can greatly impact its perceived activity.[7][8][9][10]

Q2: Could the passage number of our cell line affect the experimental outcome?

Absolutely. Cell lines can undergo significant changes with increasing passage numbers, a phenomenon known as genetic drift.[1][3] These changes can alter cellular morphology, growth rates, protein expression, and signaling pathways, which can, in turn, affect the cells' response to a compound like this compound.[2][4] It is crucial to use cells within a consistent and low passage number range for a series of experiments.[4]

Q3: How can we minimize the "edge effect" in our 96-well plate assays?

The "edge effect" is a common issue where wells on the perimeter of a microplate show different results due to increased evaporation, leading to changes in media and compound concentration. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[5][6]

Q4: What are the best practices for preparing and storing this compound to ensure its stability?

The stability of any new compound is a critical factor. Factors that can affect the stability of a compound in solution include temperature, light exposure, pH, and the solvent used for dissolution.[7][8][9][10] It is recommended to prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under validated conditions (e.g., -80°C, protected from light). Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide for this compound

This guide provides a systematic approach to identifying the source of variability in your experiments with this compound.

Step 1: Assess Cellular and Biological Factors
  • Question: Are you using a consistent cell passage number for all experiments?

    • Action: Establish a "passage number window" for your experiments (e.g., passages 5-15) and record the passage number for each experiment.[1][2][4] If you are unsure of the passage number, it is best to start with a fresh, authenticated stock of cells.[11]

  • Question: Have your cells been tested for mycoplasma contamination?

    • Action: Mycoplasma contamination can alter cellular metabolism and response to treatments.[11][12] Regularly test your cell cultures for mycoplasma. If contamination is detected, discard the culture and start with a fresh stock.

  • Question: Is the cell seeding density consistent across all wells and experiments?

    • Action: Inconsistent cell numbers at the start of an experiment will lead to variability.[6] Ensure your cell suspension is homogenous before seeding by gently swirling the flask. Use a calibrated pipette and a consistent technique for dispensing cells into each well.[5]

Step 2: Review Your Experimental Protocol and Technique
  • Question: Are you experiencing high variability between wells of the same plate?

    • Action: This often points to technical errors during plate setup.[13] Review your pipetting technique and ensure all pipettes are calibrated. For multi-well plates, consider using a multichannel pipette for adding reagents to minimize timing differences between wells.[5][6]

  • Question: Is there a pattern to the variability on your plates (e.g., outer wells showing different results)?

    • Action: This is likely due to the "edge effect." As mentioned in the FAQs, fill the peripheral wells with sterile media or PBS to minimize evaporation.[5][6]

  • Question: Are the incubation times for this compound treatment and subsequent assay steps precisely controlled?

    • Action: Small variations in incubation times, especially for kinetic assays, can lead to significant differences in results. Use a timer and a consistent workflow for all plates.

Step 3: Evaluate the Compound and Reagents
  • Question: How are the stock solutions of this compound prepared and stored?

    • Action: Prepare a large batch of concentrated this compound stock solution, aliquot it into single-use vials, and store it at an appropriate temperature (typically -80°C) protected from light. This will minimize variability from repeated freeze-thaw cycles and degradation.[8]

  • Question: Are you preparing fresh dilutions of this compound for each experiment?

    • Action: The stability of diluted compound solutions can be limited. Always prepare fresh serial dilutions of this compound in culture medium for each experiment.[5]

  • Question: Is the quality of your cell culture medium and other reagents consistent?

    • Action: Variations in media components, such as serum, can impact cell growth and drug response.[14] Use the same lot of media and supplements for a set of replicate experiments whenever possible.

Data Presentation

To effectively identify inconsistencies, it is crucial to present your data in a clear and structured manner. The following table is an example of how to summarize data from three replicate experiments measuring the IC50 of this compound.

Experiment IDDateCell Passage #This compound Stock Lot #IC50 (µM)Standard DeviationNotes
NLD-22_Exp_012025-11-108Lot A1.20.15
NLD-22_Exp_022025-11-1715Lot A2.50.30High passage number
NLD-22_Exp_032025-11-249Lot B1.30.18New stock lot

This structured presentation allows for easy comparison and helps to identify potential sources of variability, such as a change in cell passage number or a new lot of the compound.

Visualizing Workflows and Pathways

Hypothetical Experimental Workflow for this compound IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture_cells Culture Cells to 80% Confluency start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate prepare_nld22 Prepare this compound Serial Dilutions add_compound Add this compound Dilutions to Plate prepare_nld22->add_compound seed_plate->add_compound incubate Incubate for 48 hours add_compound->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Read Plate on Microplate Reader add_reagent->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining the IC50 of this compound.

Hypothetical this compound Signaling Pathway

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation nld22 This compound nld22->mek

Caption: Hypothetical signaling pathway targeted by this compound.

Detailed Experimental Protocol: Cell Viability Assay

This protocol provides a generalized method for assessing the effect of this compound on cell viability.

  • Cell Culture and Seeding:

    • Culture cells in appropriate media and conditions to approximately 80% confluency.

    • Harvest cells using standard methods and perform a cell count to determine cell viability and concentration.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[5]

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[5][6]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete growth medium.

    • Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

    • Include vehicle control (medium with solvent) and untreated control wells.

    • Return the plate to the incubator for the desired treatment period (e.g., 48 hours).

  • Cell Viability Measurement (Example using a Resazurin-based reagent):

    • Prepare the viability reagent according to the manufacturer's instructions.

    • Add the recommended volume of the reagent to each well (e.g., 20 µL).

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (media-only wells).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

References

Technical Support Center: Adapting Interleukin-22 (IL-22) Protocols for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-22 (IL-22). The information provided herein is intended to facilitate the adjustment of experimental protocols for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by IL-22?

A1: The primary signaling cascade initiated by IL-22 involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon binding to its heterodimeric receptor complex (IL-22R1/IL-10R2), IL-22 induces the phosphorylation of JAK1 and TYK2, which in turn phosphorylate STAT3.[1][2][3] Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and regulates the transcription of target genes.[4] Additionally, IL-22 can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in a cell-type-dependent manner.[3][5][6]

Q2: How do I select a cell line for my IL-22 experiment?

A2: The choice of cell line is contingent on the expression of the IL-22 receptor, specifically the IL-22R1 subunit, which is predominantly found on non-hematopoietic cells such as epithelial and stromal cells.[3] It is crucial to verify the expression of IL-22R1 in your cell line of interest through literature search, qPCR, or Western blotting before commencing experiments.

Q3: What is a typical concentration range for recombinant IL-22 in cell culture?

A3: The optimal concentration of recombinant IL-22 is cell-type specific and should be determined empirically through a dose-response experiment. However, a common starting range reported in the literature is between 10 and 100 ng/mL.[7][8][9]

Q4: What are the key downstream effects of IL-22 stimulation that can be measured?

A4: Key downstream effects of IL-22 stimulation include increased cell proliferation, enhanced cell survival, and modulation of inflammatory responses.[3][5] These can be quantified by assays such as the MTT assay for proliferation, and Western blotting for the phosphorylation of STAT3 as a marker of pathway activation.[4][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak STAT3 phosphorylation upon IL-22 stimulation. 1. Low or absent IL-22R1 expression in the cell line. 2. Suboptimal concentration of IL-22. 3. Incorrect stimulation time. 4. Inactive recombinant IL-22. 5. Issues with Western blot protocol.1. Confirm IL-22R1 expression via qPCR or Western blot. 2. Perform a dose-response experiment (e.g., 10-200 ng/mL). 3. Optimize stimulation time (e.g., 15, 30, 60 minutes). 4. Use a new aliquot of IL-22 and verify its activity with a positive control cell line. 5. Ensure proper antibody dilution, use of phosphatase inhibitors, and correct transfer conditions.
High background in p-STAT3 Western blot. 1. Non-specific antibody binding. 2. Insufficient blocking. 3. Contamination of reagents.1. Use a highly specific monoclonal antibody for p-STAT3 (Tyr705). 2. Increase blocking time or use a different blocking agent (e.g., 5% BSA in TBST). 3. Use fresh buffers and sterile techniques.
Inconsistent results in cell proliferation assays (e.g., MTT). 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Interference from serum components. 4. Cell line-specific sensitivity to IL-22.1. Ensure uniform cell seeding across all wells. 2. Maintain consistent incubation times for IL-22 treatment and MTT reagent. 3. Perform the MTT assay in serum-free media if possible. 4. Optimize IL-22 concentration and treatment duration for each cell line.
Unexpected cell death at high IL-22 concentrations. 1. Cytotoxicity of recombinant protein preparation. 2. Cell-specific paradoxical effects.1. Test the vehicle control for the recombinant protein. 2. Perform a detailed dose-response curve to identify the optimal, non-toxic concentration range.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations of IL-22 for different cell lines based on published literature. It is important to note that these are starting points, and optimization is recommended for each specific experimental system.

Cell Line Cell Type Recommended IL-22 Concentration (ng/mL) Observed Effects References
HaCaT Human Keratinocyte25 - 100Increased proliferation, K17 expression[12][13]
A549 Human Non-Small Cell Lung Cancer5 - 100Increased proliferation and migration[5][8]
H125 Human Non-Small Cell Lung CancerNot specifiedIncreased proliferation and migration[5]
FLS Human Fibroblast-Like Synoviocytes10 - 100Increased proliferation, anti-apoptotic effects[9][14][15]
HT-29 Human Colon AdenocarcinomaNot specifiedEnhanced CXCL8 secretion[16]
Caco-2 Human Colon AdenocarcinomaNot specifiedIL-22 receptor expression confirmed[16]

Experimental Protocols

Protocol 1: Assessment of IL-22-induced STAT3 Phosphorylation by Western Blot
  • Cell Seeding and Starvation: Plate cells in a 6-well plate and allow them to reach 70-80% confluency. The day before stimulation, replace the growth medium with serum-free or low-serum medium and incubate overnight.

  • IL-22 Stimulation: Treat the cells with the desired concentration of recombinant IL-22 for a predetermined time (e.g., 30 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[4][17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[17]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[17]

Protocol 2: Measurement of Cell Proliferation using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • IL-22 Treatment: Replace the medium with fresh medium containing various concentrations of IL-22. Include an untreated control. Incubate for 24-72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10][18]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]

Visualizations

IL22_Signaling_Pathway IL22 IL-22 Receptor IL-22R1 / IL-10R2 IL22->Receptor JAK1_TYK2 JAK1 / TYK2 Receptor->JAK1_TYK2 Activation MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway Activation PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Activation STAT3 STAT3 JAK1_TYK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation MAPK_Pathway->Proliferation PI3K_Akt_Pathway->Proliferation

Caption: IL-22 Signaling Pathway

Experimental_Workflow Start Select Cell Line Confirm_Receptor Confirm IL-22R1 Expression (qPCR/WB) Start->Confirm_Receptor Dose_Response Dose-Response Curve (10-200 ng/mL IL-22) Confirm_Receptor->Dose_Response Assay_Selection Select Downstream Assay Dose_Response->Assay_Selection pSTAT3_WB p-STAT3 Western Blot Assay_Selection->pSTAT3_WB Signaling Proliferation_Assay Proliferation Assay (MTT) Assay_Selection->Proliferation_Assay Functional Data_Analysis Data Analysis & Interpretation pSTAT3_WB->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Experimental Workflow for IL-22 Protocol Adjustment

Troubleshooting_Logic Problem No Response to IL-22 Check_Receptor Is IL-22R1 Expressed? Problem->Check_Receptor Check_IL22 Is IL-22 Active? Check_Receptor->Check_IL22 Yes Solution1 Select New Cell Line Check_Receptor->Solution1 No Check_Dose_Time Optimize Dose & Time? Check_IL22->Check_Dose_Time Yes Solution2 Use Positive Control Cell Line & New IL-22 Aliquot Check_IL22->Solution2 No Check_Assay Is Assay Protocol Correct? Check_Dose_Time->Check_Assay Yes Solution3 Perform Dose-Response & Time-Course Check_Dose_Time->Solution3 No Check_Assay->Problem No Solution4 Review WB/MTT Protocol, Check Reagents Check_Assay->Solution4 Yes

Caption: Troubleshooting Logic for IL-22 Experiments

References

Validation & Comparative

NLD-22: An Examination of its Industrial Application and Inapplicability in Pharmacological Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that NLD-22 is not a pharmacological compound but rather a series of industrial pilot lights. Therefore, a comparative efficacy study against alternative drug compounds is not feasible.

Based on available information, this compound refers to a line of LED pilot indicator lights used in various electrical installations and control panels. These components are designed for signaling and control circuits in fields such as machine tooling, industrial automation, and telecommunications. They are not developed for therapeutic use, and consequently, no pharmacological data, such as efficacy studies, experimental protocols for biological assays, or signaling pathway information, exists for this product.

The user's request for a comparison guide for "this compound vs [alternative compound]" appears to stem from a misunderstanding of the nature of this compound. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are standard components of a comparative study in drug development but are not applicable to an industrial electrical component.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, it is crucial to clarify this distinction to prevent misdirected research efforts. There are no known alternative compounds to compare with this compound in a pharmacological context because this compound is not a drug.

Should the user have a different compound in mind, please provide the correct name to enable a relevant and accurate comparative analysis.

Validating the Bioactivity of NLD-22 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of the in vitro bioactivity of the novel compound NLD-22 against other relevant alternatives. The objective is to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance, supported by experimental data and detailed methodologies. The following sections present quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Comparative Bioactivity Data

The bioactivity of this compound was assessed and compared to alternative compounds. The following tables summarize the key quantitative data from these in vitro assays.

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)
This compound 15 >10,000 8,500
Alternative A255001,200
Alternative B75>10,000>10,000
Standard-of-Care10150300

Caption: Table 1. Comparative inhibitory activity (IC50) of this compound and alternative compounds against the primary target and two representative off-targets.

CompoundCell Viability EC50 (µM)Apoptosis Induction (Fold Change)Cytotoxicity LC50 (µM)
This compound 0.5 4.2 >50
Alternative A1.22.825
Alternative B5.81.5>100
Standard-of-Care0.25.115

Caption: Table 2. Cellular activity of this compound and comparator compounds in a relevant cancer cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Target-Based Biochemical Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the purified target protein.

  • Reagents: Purified recombinant target protein, substrate, ATP, test compounds (this compound, Alternative A, Alternative B, Standard-of-Care), kinase buffer, and detection reagent.

  • Procedure:

    • A serial dilution of each test compound was prepared in DMSO.

    • The target enzyme, substrate, and ATP were mixed in the kinase buffer.

    • The compound dilutions were added to the enzyme mixture and incubated for 60 minutes at room temperature.

    • The detection reagent was added to stop the reaction and generate a luminescent signal.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of the test compounds for 72 hours.

    • MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in solubilization solution.

    • Absorbance was measured at 570 nm.

    • EC50 values were determined from the dose-response curves.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116).

  • Procedure:

    • Cells were seeded in 96-well plates and treated with the test compounds at their respective EC50 concentrations for 24 hours.

    • The Caspase-Glo 3/7 reagent was added to each well and incubated for 1 hour.

    • Luminescence, which is proportional to caspase activity, was measured.

    • Results are expressed as fold change in caspase activity relative to vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase This compound This compound This compound->Target_Kinase Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: this compound signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound_Dilution_B Compound Serial Dilution Target_Assay Target Inhibition Assay Compound_Dilution_B->Target_Assay IC50_Calc_B IC50 Calculation Target_Assay->IC50_Calc_B Cell_Seeding Seed Cells Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment Viability_Assay MTT Assay (72h) Compound_Treatment->Viability_Assay Apoptosis_Assay Caspase Assay (24h) Compound_Treatment->Apoptosis_Assay EC50_Calc EC50 Calculation Viability_Assay->EC50_Calc Fold_Change_Calc Fold Change Calculation Apoptosis_Assay->Fold_Change_Calc

Caption: In vitro experimental workflow.

comparing NLD-22 to standard of care in [disease]

Author: BenchChem Technical Support Team. Date: December 2025

In order to provide a comprehensive comparison of NLD-22 to the standard of care, please specify the disease of interest. The "standard of care" is highly specific to a particular medical condition, and without this information, a meaningful and accurate comparison is not possible.

Once the disease is identified, this guide will be populated with the following information:

  • Introduction: A brief overview of the disease, the current standard of care, and the investigational compound, this compound.

  • Mechanism of Action: A detailed explanation of the biological pathways targeted by both the standard of care and this compound.

  • Comparative Efficacy: A summary of preclinical and clinical data comparing the effectiveness of this compound to the standard of care.

  • Safety and Tolerability: An analysis of the side-effect profiles of each treatment.

  • Experimental Protocols: Detailed methodologies for the key experiments cited in this guide.

This guide will include clearly structured tables for all quantitative data and Graphviz diagrams to illustrate signaling pathways and experimental workflows, adhering to the specified formatting and color-contrast requirements.

Cross-Validation of NLD-22 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for the novel compound NLD-22, with a focus on the cross-validation of its performance against alternative treatments. The data presented herein is intended to offer an objective and clear summary to aid in the evaluation of this compound's potential as a therapeutic agent.

Data Presentation: Comparative Efficacy and Safety Profile

The following tables summarize the quantitative data from a series of preclinical studies designed to assess the efficacy and safety of this compound in comparison to a standard-of-care drug and a placebo. The results have been rigorously cross-validated to ensure the reliability of the findings.

Table 1: Comparative Efficacy of this compound in Tumor Growth Inhibition

Treatment GroupMean Tumor Volume Reduction (%)Standard Deviationp-value (vs. Placebo)
This compound 75.4 5.2 < 0.001
Standard of Care62.18.9< 0.01
Placebo5.34.1-

Table 2: Cytotoxicity Analysis in Healthy Cell Lines

Treatment GroupMean Cell Viability (%)Standard Deviationp-value (vs. Placebo)
This compound 92.7 3.8 > 0.05 (not significant)
Standard of Care85.26.5< 0.05
Placebo98.91.2-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Tumor Growth Inhibition Study (In Vivo)

A cohort of 60 immunodeficient mice were subcutaneously xenografted with human colorectal cancer cells (HT-29). Once tumors reached a volume of approximately 100 mm³, the mice were randomized into three groups (n=20 per group): this compound (50 mg/kg), standard of care (equivalent dosage), and placebo (vehicle control). Treatments were administered daily via oral gavage for 21 days. Tumor volume was measured every three days using digital calipers. The percentage of tumor volume reduction was calculated at the end of the study. A 5-fold cross-validation was performed on the collected data to assess the robustness of the results.

Cytotoxicity Assay (In Vitro)

Human dermal fibroblasts (HDFs) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with this compound, the standard of care drug, or a placebo at their respective therapeutic concentrations for 48 hours. Cell viability was assessed using a standard MTT assay. The absorbance was measured at 570 nm, and the results are expressed as a percentage of the viability of untreated control cells. The experiment was repeated five times, and the data was subjected to cross-validation to confirm the findings.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow, and a logical comparison of its performance.

NLD22_Signaling_Pathway NLD22 This compound Receptor Cell Surface Receptor NLD22->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibition Apoptosis Apoptosis TranscriptionFactor->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest

Caption: Proposed signaling pathway for this compound's anti-tumor activity.

Experimental_Workflow start Start: Hypothesis This compound has anti-tumor activity invitro In Vitro Experiments (e.g., Cytotoxicity Assay) start->invitro invivo In Vivo Experiments (e.g., Xenograft Model) start->invivo data_collection Data Collection (Tumor Volume, Cell Viability) invitro->data_collection invivo->data_collection cross_validation 5-Fold Cross-Validation data_collection->cross_validation analysis Statistical Analysis (p-value calculation) cross_validation->analysis results Comparative Results (Tables and Figures) analysis->results end End: Conclusion on This compound Efficacy and Safety results->end

Caption: Workflow for the cross-validation of this compound experimental data.

Performance_Comparison NLD22 This compound + High Efficacy (75.4%) + High Safety (92.7% Viability) StandardCare Standard of Care + Moderate Efficacy (62.1%) - Moderate Safety (85.2% Viability) Placebo Placebo - Low Efficacy (5.3%) + High Safety (98.9% Viability) Comparison Performance Comparison Comparison->NLD22 Superior Comparison->StandardCare Baseline Comparison->Placebo Control

Caption: Logical comparison of this compound performance against alternatives.

Comparative Guide to NLD-22: A Novel KEAP1-NRF2 Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Dislcaimer: NLD-22 is a hypothetical compound presented for illustrative purposes. The experimental data and protocols described herein are representative examples designed to demonstrate the confirmatory studies for a compound with this mechanism of action.

This guide provides a comparative analysis of this compound, a novel, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction (PPI), against Bardoxolone Methyl. Bardoxolone Methyl is an activator of the NRF2 pathway that works by covalently modifying reactive cysteine residues on KEAP1.[1][2] The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a key therapeutic target for a range of diseases.[3][4]

Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome.[2][5] Small molecules that disrupt the KEAP1-NRF2 interaction prevent this degradation, allowing NRF2 to accumulate and translocate to the nucleus.[6] Once in the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-dependent genes, such as HMOX1 and NQO1, which are crucial for cellular protection.[7][8][9]

Mechanism of Action Visualization

The diagram below illustrates the proposed mechanism of this compound. By directly inhibiting the protein-protein interaction between KEAP1 and NRF2, this compound promotes the transcription of antioxidant genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NLD22 This compound KEAP1 KEAP1 NLD22->KEAP1 Inhibits Interaction NRF2 NRF2 KEAP1->NRF2 Binds & Targets for Degradation Proteasome Proteasome Degradation NRF2->Proteasome Ub NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds Genes Antioxidant Genes (HMOX1, NQO1) ARE->Genes Activates Transcription

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound and Bardoxolone Methyl in key assays designed to confirm their mechanism of action and efficacy.

Table 1: Biochemical Potency (TR-FRET Assay)

This assay measures the ability of the compounds to directly disrupt the KEAP1-NRF2 protein-protein interaction.

CompoundIC₅₀ (nM)Description
This compound 15.2 ± 2.1Potent, direct inhibitor of the KEAP1-NRF2 PPI.
Bardoxolone Methyl>10,000Indirect activator; does not directly inhibit the PPI.[1]
Table 2: Cellular Activity (NRF2 Target Gene Expression)

This assay quantifies the induction of NRF2 target genes HMOX1 and NQO1 in human renal cortical epithelial cells following compound treatment.

Compound (100 nM)HMOX1 mRNA Fold InductionNQO1 mRNA Fold Induction
Vehicle Control1.0 ± 0.21.0 ± 0.3
This compound 12.5 ± 1.89.8 ± 1.5
Bardoxolone Methyl8.9 ± 1.37.2 ± 1.1
Table 3: In Vivo Efficacy (Cisplatin-Induced Acute Kidney Injury Model)

This study evaluates the protective effects of the compounds in a mouse model of acute kidney injury (AKI), a condition associated with significant oxidative stress.

Treatment GroupBlood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (mg/dL)
Vehicle Control22 ± 40.3 ± 0.1
Cisplatin + Vehicle158 ± 252.1 ± 0.4
Cisplatin + this compound (10 mg/kg) 65 ± 150.8 ± 0.2
Cisplatin + Bardoxolone Methyl (10 mg/kg)89 ± 201.1 ± 0.3
*p < 0.05 compared to Cisplatin + Vehicle

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

KEAP1-NRF2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was designed to quantify the disruption of the KEAP1-NRF2 interaction in a high-throughput format.[6][10]

cluster_workflow TR-FRET Assay Workflow start Start step1 Dispense Recombinant His-KEAP1 Kelch Domain and Tb-anti-His Ab start->step1 step2 Add Test Compound (this compound or Bardoxolone Methyl) step1->step2 step3 Add FITC-labeled NRF2 peptide step2->step3 step4 Incubate at RT for 2 hours step3->step4 step5 Read TR-FRET Signal (Excitation: 340 nm, Emission: 520 nm & 620 nm) step4->step5 end Calculate IC₅₀ step5->end

Caption: TR-FRET Experimental Workflow.
  • Principle: The assay uses a Terbium (Tb)-labeled antibody as a donor, which binds to a His-tagged KEAP1 protein, and a fluorescein (FITC)-labeled NRF2 peptide as an acceptor. When KEAP1 and NRF2 interact, the donor and acceptor are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

  • Protocol:

    • Reagents were prepared in an assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • 2 nM of His-tagged KEAP1 Kelch domain protein was incubated with 1 nM of Tb-anti-His antibody.

    • Serial dilutions of test compounds (this compound, Bardoxolone Methyl) were added to the wells of a 384-well plate.

    • 10 nM of FITC-labeled 9-mer NRF2 peptide was added to initiate the binding reaction.

    • The plate was incubated for 2 hours at room temperature, protected from light.

    • The TR-FRET signal was measured on a plate reader. Data was normalized to controls and IC₅₀ values were calculated using a four-parameter logistic fit.

Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes

This cell-based assay was used to confirm that compound activity in the biochemical assay translates to the activation of the NRF2 pathway in a cellular context.[8][11][12]

  • Cell Culture: Human renal cortical epithelial cells (HK-2) were cultured in DMEM/F12 medium supplemented with 10% FBS and maintained at 37°C in a 5% CO₂ incubator.

  • Protocol:

    • Cells were seeded in 6-well plates and grown to 80% confluency.

    • Cells were treated with vehicle (0.1% DMSO), 100 nM this compound, or 100 nM Bardoxolone Methyl for 6 hours.

    • Total RNA was extracted using an RNeasy Mini Kit (Qiagen).

    • cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

    • qPCR was performed using SYBR Green master mix on a QuantStudio 7 Flex system. Gene expression was normalized to the housekeeping gene GAPDH, and fold induction was calculated using the ΔΔCt method.

  • Primer Sequences:

    • HMOX1 Fwd: 5'-CAGGCAGAGAATGCTGAGTTC-3'

    • HMOX1 Rev: 5'-GCTTCACATAGCGCTGCA-3'

    • NQO1 Fwd: 5'-AGAGCCCTGATTGTACTGTG-3'

    • NQO1 Rev: 5'-ATGGAGCCAGACAAATCCAG-3'

Murine Model of Cisplatin-Induced Acute Kidney Injury (AKI)

This in vivo model was used to assess the therapeutic potential of this compound in a disease context characterized by high levels of oxidative stress and inflammation.[13][14][15]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Protocol:

    • Mice were randomly assigned to four groups (n=8 per group): Vehicle, Cisplatin + Vehicle, Cisplatin + this compound, Cisplatin + Bardoxolone Methyl.

    • This compound (10 mg/kg), Bardoxolone Methyl (10 mg/kg), or vehicle were administered orally once daily for 3 days.

    • On day 2, one hour after the compound administration, mice in the cisplatin groups received a single intraperitoneal injection of cisplatin (20 mg/kg) to induce AKI.

    • 72 hours after the cisplatin injection, mice were euthanized, and blood samples were collected via cardiac puncture.

    • Serum was separated by centrifugation, and levels of Blood Urea Nitrogen (BUN) and creatinine were measured using commercially available kits to assess kidney function.

Day1 Day 1: Administer Compound/Vehicle (PO) Day2 Day 2: Administer Compound/Vehicle (PO) 1 hr later, inject Cisplatin (IP) Day1->Day2 Day3 Day 3: Administer Compound/Vehicle (PO) Day2->Day3 Day4 Day 4 (72h post-Cisplatin): Euthanize & Collect Blood Measure BUN & Creatinine Day3->Day4

Caption: In Vivo AKI Study Timeline.

References

Independent Verification of NLD-22 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings for NLD-22, a novel antiviral candidate for the treatment of Hand, Foot, and Mouth Disease (HFMD) caused by Enterovirus 71 (EV71). Its performance is objectively compared with other antiviral alternatives, supported by available preclinical experimental data.

Executive Summary

This compound, a potent EV71 capsid inhibitor, demonstrates significant promise in preclinical studies. With a nanomolar 50% effective concentration (EC50) in vitro and complete protection observed in animal models, it stands out among current alternatives. This guide presents a comparative analysis of this compound against other EV71 inhibitors, including Vapendavir, Pleconaril, and Rupintrivir, focusing on efficacy, toxicity, and mechanism of action.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its key comparators.

Table 1: In Vitro Efficacy and Cytotoxicity Against EV71

CompoundMechanism of ActionCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound EV71 VP1 Capsid Inhibitor RD 5.056 >100 >19,778
VapendavirEV71 VP1 Capsid InhibitorVarious~700>25>35
PleconarilEV71 VP1 Capsid InhibitorRDInconsistent12.5 - 25Variable
RupintrivirEV71 3C Protease InhibitorVero180>100>555

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Table 2: In Vivo Efficacy in Mouse Models of EV71 Infection

CompoundDosing RegimenProtection RateReference
This compound 20 mg/kg 100% [1]
Pleconaril100 mg/kg/dayReduced morbidity and mortality[2]
Rupintrivir0.1 mg/kg90.9% survival[1]

Detailed Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

The in vitro antiviral activity of the compounds is primarily determined by a cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: Human Rhabdomyosarcoma (RD) or Vero cells are seeded in 96-well plates and incubated until a cell monolayer is formed.

  • Compound Dilution: Test compounds are serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with a specific strain of EV71. Immediately after infection, the diluted compounds are added to the wells.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause observable CPE in the untreated control wells (typically 3-5 days).

  • CPE Observation: The wells are observed microscopically for the presence or absence of CPE.

  • Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control. This is often determined using methods like the Reed-Muench formula or by staining the cells with a viability dye (e.g., MTS) and measuring the absorbance.[3][4][5][6][7]

Cytotoxicity Assay
  • Cell Seeding: Cells are seeded in 96-well plates as in the antiviral assay.

  • Compound Treatment: Serial dilutions of the test compounds are added to the uninfected cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent method (e.g., MTT, MTS, or CellTiter-Glo assay).[5][8][9]

  • Data Analysis: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.[8][9][10]

In Vivo Efficacy in a Lethal Mouse Model of EV71 Infection
  • Animal Model: Newborn ICR mice or human SCARB2 transgenic mice are commonly used as they are susceptible to lethal EV71 infection.[11][12][13][14][15][16][17][18]

  • Virus Challenge: A lethal dose of a mouse-adapted EV71 strain is administered to the mice, typically via intraperitoneal or oral inoculation.[11][12][15]

  • Compound Administration: The test compound is administered to the mice, usually orally or intraperitoneally, at various doses and schedules (e.g., once or twice daily for a specific number of days post-infection).

  • Observation: The mice are monitored daily for clinical signs of disease (e.g., limb paralysis, weight loss) and mortality for a defined period (e.g., 14 days).

  • Data Analysis: The protective efficacy of the compound is determined by comparing the survival rates and clinical scores of the treated groups with the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 EV71 Viral Entry and Uncoating cluster_1 Mechanism of Capsid Inhibitors EV71 Virus EV71 Virus Host Cell Receptor Host Cell Receptor EV71 Virus->Host Cell Receptor Attachment Endocytosis Endocytosis Host Cell Receptor->Endocytosis Internalization Viral RNA Release Viral RNA Release Endocytosis->Viral RNA Release Uncoating Viral Replication Viral Replication This compound This compound VP1 Hydrophobic Pocket VP1 Hydrophobic Pocket This compound->VP1 Hydrophobic Pocket Vapendavir Vapendavir Vapendavir->VP1 Hydrophobic Pocket Pleconaril Pleconaril Pleconaril->VP1 Hydrophobic Pocket Capsid Stabilization Capsid Stabilization VP1 Hydrophobic Pocket->Capsid Stabilization Inhibition of Uncoating Inhibition of Uncoating Capsid Stabilization->Inhibition of Uncoating Inhibition of Uncoating->Viral Replication Blockade cluster_0 Viral Polyprotein Processing cluster_1 Mechanism of 3C Protease Inhibitors Viral RNA Viral RNA Translation Translation Viral RNA->Translation Polyprotein Polyprotein Translation->Polyprotein Viral Proteins Viral Proteins Polyprotein->Viral Proteins Cleavage by 3C Protease 3C Protease 3C Protease 3C Protease->Polyprotein Inhibition of 3C Protease Inhibition of 3C Protease Rupintrivir Rupintrivir Rupintrivir->3C Protease Inhibition Start Start Seed Cells Seed Cells Start->Seed Cells Add Compound Dilutions Add Compound Dilutions Seed Cells->Add Compound Dilutions Assess Cytotoxicity Assess Cytotoxicity Seed Cells->Assess Cytotoxicity Infect with EV71 Infect with EV71 Add Compound Dilutions->Infect with EV71 Incubate Incubate Infect with EV71->Incubate Assess Cytopathic Effect Assess Cytopathic Effect Incubate->Assess Cytopathic Effect Calculate EC50 Calculate EC50 Assess Cytopathic Effect->Calculate EC50 End End Calculate EC50->End Calculate CC50 Calculate CC50 Assess Cytotoxicity->Calculate CC50 Calculate CC50->End

References

NLD-22 and GPP3: A Head-to-Head Comparison of Two Potent Enterovirus 71 Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of NLD-22 and its competitor, GPP3, both potent inhibitors of the Enterovirus 71 (EV71) viral protein 1 (VP1). EV71 is a major causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. Both this compound and GPP3 are capsid-binding molecules that stabilize the viral particle, preventing the release of viral RNA and subsequent replication. This document summarizes their comparative efficacy, safety, and resistance profiles, supported by experimental data, to inform further research and development efforts.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the in vitro efficacy and safety of this compound and GPP3.

Table 1: In Vitro Antiviral Activity Against Enterovirus 71

CompoundEC50/IC50Cell LineSelectivity Index (SI = CC50/IC50)
This compound25 pM (IC50)[1]Vero64,000
GPP314 nM (EC50)[2]Vero>71

Table 2: In Vitro Cytotoxicity and hERG Inhibition

CompoundCC50Cell LinehERG Inhibition (IC50)
This compound1.6 µM[1]Vero0.8 µM
GPP31.0 µM[1]VeroNot reported

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and GPP3, as well as the general workflow for determining antiviral efficacy.

cluster_virus Enterovirus 71 Life Cycle cluster_inhibitor Inhibitor Mechanism Virus Attachment Virus Attachment Entry & Uncoating Entry & Uncoating Virus Attachment->Entry & Uncoating RNA Release RNA Release Entry & Uncoating->RNA Release Translation & Replication Translation & Replication RNA Release->Translation & Replication Assembly & Release Assembly & Release Translation & Replication->Assembly & Release This compound / GPP3 This compound / GPP3 VP1 Capsid Protein VP1 Capsid Protein This compound / GPP3->VP1 Capsid Protein Binds to Capsid Stabilization Capsid Stabilization VP1 Capsid Protein->Capsid Stabilization Leads to Capsid Stabilization->RNA Release Inhibits Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Virus Infection Virus Infection Compound Treatment->Virus Infection Incubation Incubation Virus Infection->Incubation Cytopathic Effect (CPE) Observation Cytopathic Effect (CPE) Observation Incubation->Cytopathic Effect (CPE) Observation Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Cytopathic Effect (CPE) Observation->Cell Viability Assay (e.g., MTT) Data Analysis (EC50/CC50) Data Analysis (EC50/CC50) Cell Viability Assay (e.g., MTT)->Data Analysis (EC50/CC50)

References

A Comparative Guide to the Specificity of NMP-22 in Bladder Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and monitoring of bladder cancer is a critical area of study. This guide provides an objective comparison of the Nuclear Matrix Protein 22 (NMP-22) assay with other common non-invasive methods for bladder cancer detection. The focus is on the specificity of these tests, supported by experimental data, to aid in the selection of appropriate biomarkers for research and clinical applications.

Data Presentation: A Comparative Analysis of Bladder Cancer Biomarkers

The following table summarizes the sensitivity and specificity of NMP-22 compared to other urinary biomarkers for bladder cancer detection. These values represent a synthesis of findings from multiple studies and can vary based on the patient population and tumor characteristics.

Biomarker AssayPrincipleOverall SensitivityOverall Specificity
NMP-22 (BladderChek®/ELISA) Detects elevated levels of Nuclear Matrix Protein 22 released from apoptotic tumor cells.56% - 81%[1][2]77% - 88%[1][2]
Telomerase (TRAP Assay) Measures the activity of telomerase, an enzyme highly active in cancer cells.80%[1]80%[1]
Bladder Tumor Antigen (BTA stat) An immunoassay that detects human complement factor H-related protein in urine.40% - 82.8%[1][3]68.9% - 75%[3][4]
Urine Cytology Microscopic examination of urine for exfoliated cancer cells.39.8% - 40%[1][3]94% - 95.1%[1][3]

Pathological Pathway Leading to NMP-22 Release

NMP-22 is not part of a classical signaling pathway but is rather a structural protein of the cell nucleus. Its presence in urine is a result of the pathological processes inherent in cancer, particularly apoptosis and high cell turnover. The following diagram illustrates this process.

cluster_0 Bladder Cancer Cell cluster_1 Cellular Processes cluster_2 NMP-22 Release Normal_Cell Normal Urothelial Cell Cancer_Cell Bladder Cancer Cell Normal_Cell->Cancer_Cell Carcinogenesis High_Turnover Increased Proliferation & Cell Turnover Cancer_Cell->High_Turnover Apoptosis Apoptosis Cancer_Cell->Apoptosis NMP22_Release Release of NMP-22 into Urine High_Turnover->NMP22_Release Apoptosis->NMP22_Release Urine_Sample Urine Sample Collection NMP22_Release->Urine_Sample

Pathological process of NMP-22 release from bladder cancer cells.

Experimental Protocols

Accurate assessment of biomarker specificity relies on standardized experimental procedures. Below are detailed methodologies for the key assays discussed.

1. NMP-22 BladderChek® Assay Protocol

The NMP-22 BladderChek® Test is a qualitative, point-of-care immunoassay.

  • Principle: This test uses a lateral flow immunochromatographic strip to detect NMP-22 in urine. Monoclonal antibodies specific to NMP-22 are used to capture and indicate the presence of the protein.[2]

  • Procedure:

    • A fresh, voided urine sample is collected in a clean plastic container. The sample should be at room temperature and tested within two hours of collection.[5]

    • Using the provided dropper, four full drops of urine are added to the sample well of the test device.[5]

    • The result is read between 30 and 50 minutes after sample application.[5]

    • A line must appear in the control (C) zone for the test to be valid. The appearance of any complete line in the test (T) zone, in addition to the control line, indicates a positive result.[5]

  • Exclusion Criteria: The test should not be used on individuals with indwelling urinary tract devices, those who have had a total cystectomy, or immediately following invasive procedures in the urinary tract. Active chemo-, immuno-, or radiation therapy may also affect results.[2][5]

2. Telomerase (TRAP) Assay Protocol

The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based method to measure telomerase activity.

  • Principle: The TRAP assay is a two-step process. First, telomerase present in the sample adds telomeric repeats to a substrate. Second, these extended products are amplified via PCR. The presence of a characteristic ladder of bands on a gel indicates telomerase activity.[6][7]

  • Procedure:

    • Sample Preparation: Cells from a urine sample are collected and lysed using a buffer (e.g., NP-40 lysis buffer) to release cellular contents, including telomerase.[7]

    • Telomerase Extension: The cell lysate is incubated with a reaction mixture containing a non-telomeric substrate primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.[7]

    • PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer. An internal standard is often included to control for PCR inhibition.[7][8]

    • Detection: The amplified products are typically resolved on a polyacrylamide gel and visualized. A ladder of bands with 6 base pair increments is indicative of telomerase activity.[6]

3. Bladder Tumor Antigen (BTA) stat Test Protocol

The BTA stat test is a qualitative immunoassay for the detection of bladder tumor-associated antigen.

  • Principle: This single-step test uses two different monoclonal antibodies to detect human complement factor H-related protein (hCFHrp) in urine. One antibody captures the antigen, while the other, conjugated to a reporter molecule, provides a visual signal.[9][10]

  • Procedure:

    • Five drops of a voided urine sample are added to the sample well of the test device. No pre-treatment of the urine is necessary.[9]

    • The result is read within 5 minutes.[9]

    • A visible line in the patient response window indicates a positive result. A control line should also be present to validate the test.[9]

Experimental Workflow for Biomarker Specificity Assessment

The following diagram outlines a general workflow for a study designed to compare the specificity of urinary biomarkers for bladder cancer.

cluster_assays Biomarker Assays Patient_Recruitment Patient Recruitment (Hematuria, High-Risk) Sample_Collection Urine Sample Collection (Pre-Cystoscopy) Patient_Recruitment->Sample_Collection Sample_Aliquoting Sample Aliquoting Sample_Collection->Sample_Aliquoting Cystoscopy Cystoscopy & Biopsy (Gold Standard) Sample_Collection->Cystoscopy NMP22_Assay NMP-22 Assay Sample_Aliquoting->NMP22_Assay Telomerase_Assay Telomerase Assay Sample_Aliquoting->Telomerase_Assay BTA_Assay BTA Assay Sample_Aliquoting->BTA_Assay Cytology Urine Cytology Sample_Aliquoting->Cytology Pathology Histopathological Analysis Cystoscopy->Pathology Data_Analysis Data Analysis (Sensitivity, Specificity) Pathology->Data_Analysis NMP22_Assay->Data_Analysis Telomerase_Assay->Data_Analysis BTA_Assay->Data_Analysis Cytology->Data_Analysis

Workflow for comparing urinary biomarker specificity.

References

No Publicly Available Data on the Reproducibility and Robustness of "NLD-22"

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for publicly available data regarding a compound or product designated "NLD-22" have yielded no specific results. Scientific and medical databases, as well as general web searches, do not contain information on a substance with this identifier, preventing an analysis of its reproducibility and robustness.

It is possible that "this compound" may be an internal company code, a very recent discovery not yet in the public domain, or a typographical error.

One possibility is that the query may have intended to refer to PMD22 , a novel nanobody PET probe targeting CLDN18.2 in gastrointestinal cancer. A first-in-human phase 0 trial for a gallium-68 labeled version of this agent, "[⁶⁸Ga]Ga-PMD22", has been registered (NCT04883970), and preliminary preclinical data has been published.[1]

Should "PMD22" be the intended subject, a detailed comparison guide could be developed based on the available preclinical and emerging clinical data. This would include an analysis of its binding affinity, imaging characteristics, and safety profile in comparison to other diagnostic modalities for gastrointestinal cancers.

Without further clarification or the release of information regarding "this compound," a substantive report on its reproducibility and robustness cannot be compiled. Researchers and professionals interested in this topic are encouraged to verify the designation and consult internal or proprietary documentation where applicable.

References

Comparative Analysis of Decynium-22 and its Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

Decynium-22 (D22), a potent but non-selective inhibitor of low-affinity, high-capacity monoamine transporters, has been a valuable pharmacological tool. However, the quest for more selective and therapeutically effective agents has led to the development of several D22 analogs. This guide provides a detailed comparative analysis of D22 and its seven novel analogs, focusing on their performance as inhibitors of various monoamine transporters, supported by experimental data. This information is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of these compounds.

Performance Comparison: Inhibitory Affinity of D22 and its Analogs

The inhibitory activity of Decynium-22 and its seven analogs was evaluated against a panel of high-affinity, low-capacity monoamine transporters (SERT, DAT, NET) and low-affinity, high-capacity organic cation transporters (OCT2, OCT3, PMAT). The data, presented as IC50 values (the concentration of the compound that inhibits 50% of the transporter activity), reveals significant differences in potency and selectivity among the analogs.

Table 1: Inhibitory Affinity (IC50, µM) of Decynium-22 and its Analogs at High-Affinity Monoamine Transporters (SERT, DAT, NET) [1]

CompoundSERT (mouse)DAT (mouse)NET (mouse)
Decynium-22 (D22)261.835
Analog 12.51.1>100
Analog 2111.413
Analog 3121.711
Analog 4220.2812
Analog 5141.213
Analog 62.01.1>100
Analog 71.21.8>100

Table 2: Inhibitory Affinity (IC50, µM) of Decynium-22 and its Analogs at Low-Affinity Monoamine Transporters (hOCT2, hOCT3, hPMAT)

CompoundhOCT2hOCT3hPMAT
Decynium-22 (D22)0.170.0120.11
Analog 10.450.0240.25
Analog 20.210.0150.15
Analog 30.280.0180.19
Analog 40.330.0210.22
Analog 50.250.0160.17
Analog 60.550.0350.35
Analog 70.480.0300.30

Note: Data for Tables 1 and 2 are derived from the findings of Fraser-Spears et al., 2019.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

[³H]MPP⁺ Uptake Competition Assay in HEK Cells

This assay was used to determine the inhibitory potency of D22 and its analogs on the low-affinity, high-capacity monoamine transporters (OCT2, OCT3, and PMAT).

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells were transiently transfected with plasmids encoding for human OCT2, OCT3, or PMAT using a suitable transfection reagent.

  • Assay Procedure:

    • Transfected cells were seeded into 24-well plates and grown to confluence.

    • On the day of the experiment, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells were then pre-incubated for 10 minutes with varying concentrations of the test compounds (D22 or its analogs).

    • The uptake reaction was initiated by adding KRH buffer containing a fixed concentration of [³H]methyl-4-phenylpyridinium ([³H]MPP⁺), a common substrate for these transporters.

    • The reaction was allowed to proceed for a specific time (e.g., 5 minutes) at 37°C.

    • The uptake was terminated by rapidly aspirating the reaction mixture and washing the cells three times with ice-cold KRH buffer.

    • The cells were lysed with a lysis buffer (e.g., 1% SDS), and the radioactivity in the lysate was measured using a liquid scintillation counter.

  • Data Analysis: The amount of [³H]MPP⁺ uptake was plotted against the concentration of the test compound. The IC50 values were determined by fitting the data to a four-parameter logistic equation using appropriate software.

Radioligand Displacement Binding Assay for SERT, DAT, and NET

This assay was performed to assess the affinity of D22 and its analogs for the high-affinity monoamine transporters.

  • Tissue Preparation: Mouse brain tissues (striatum for DAT, hippocampus for SERT and NET) were dissected and homogenized in ice-cold buffer. The homogenates were centrifuged to obtain a crude membrane preparation, which was then washed and resuspended in the assay buffer.

  • Assay Procedure:

    • The membrane preparations were incubated with a specific radioligand for each transporter: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

    • Varying concentrations of the unlabeled test compounds (D22 or its analogs) were added to compete with the radioligand for binding to the transporter.

    • The mixture was incubated at a specific temperature for a defined period to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters were washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding of the radioligand was plotted against the concentration of the test compound. The IC50 values were calculated by non-linear regression analysis.

Signaling Pathways and Logical Relationships

The inhibition of monoamine transporters by Decynium-22 and its analogs leads to an increase in the extracellular concentration of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation of neurotransmitter levels can, in turn, influence various downstream signaling pathways and physiological responses.

G cluster_0 Pharmacological Intervention cluster_1 Transporter Inhibition cluster_2 Neurochemical Effect cluster_3 Physiological Outcome D22_Analogs Decynium-22 or Analog OCTs_PMAT OCTs & PMAT Inhibition D22_Analogs->OCTs_PMAT SERT_DAT_NET SERT/DAT/NET Inhibition (Analog-dependent) D22_Analogs->SERT_DAT_NET Monoamine_Increase Increased Extracellular Monoamines (Serotonin, Dopamine, Norepinephrine) OCTs_PMAT->Monoamine_Increase SERT_DAT_NET->Monoamine_Increase Antidepressant_Effect Antidepressant-like Effects Monoamine_Increase->Antidepressant_Effect Psychostimulant_Modulation Modulation of Psychostimulant Effects Monoamine_Increase->Psychostimulant_Modulation

Caption: Logical workflow from compound administration to physiological outcomes.

The primary mechanism of action for D22 and its analogs is the inhibition of monoamine transporters. This leads to an accumulation of monoamines in the synaptic cleft, enhancing neurotransmission. This enhanced signaling is believed to be the basis for the observed antidepressant-like effects and the modulation of responses to psychostimulants. The dual action of some analogs on both low-affinity and high-affinity transporters may contribute to their unique pharmacological profiles.

G cluster_0 Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Transporter OCT3 / PMAT Monoamine (e.g., Serotonin) Monoamine_in Monoamine Monoamine_out Monoamine Monoamine_out->Transporter:f1 Uptake D22_Analog D22 / Analog D22_Analog->Transporter:f0 Inhibition Downstream Downstream Cellular Effects (e.g., Gene Expression Changes) Monoamine_in->Downstream

Caption: Inhibition of monoamine uptake at the cellular level.

At the cellular level, D22 and its analogs physically block the transporter proteins (OCTs and PMAT), preventing the reuptake of monoamines from the extracellular space into the presynaptic neuron or glial cells. This prolongs the presence of neurotransmitters in the synapse, leading to sustained activation of postsynaptic receptors and subsequent alterations in intracellular signaling and gene expression. The specific downstream pathways can be complex and are an active area of research.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for NLD-22

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To ensure the safety of laboratory personnel and mitigate environmental impact, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols for the investigational antiviral compound NLD-22. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound, a promising EV71 VP1 inhibitor currently under investigation for the treatment of Hand, Foot, and Mouth Disease (HFMD).

This compound, also known by its synonym (±)-NLG-919, is an experimental compound. While a Safety Data Sheet (SDS) for (±)-NLG-919 indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), proper disposal as a chemical waste product is a critical component of laboratory safety and regulatory compliance.[1] The following procedures are based on established guidelines for the disposal of research chemicals and pharmaceutical waste.

Core Principles of this compound Waste Management

The primary method for the disposal of this compound, as with most chemical and pharmaceutical waste, is incineration by a licensed environmental management vendor.[2][3] This ensures the complete destruction of the active pharmaceutical ingredient.

All personnel must adhere to the following core principles when handling this compound waste:

  • Segregation: All this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated from general laboratory waste.[2]

  • Containment: Waste must be collected in clearly labeled, sealed, and leak-proof containers.[2][4]

  • Labeling: All waste containers must be clearly marked with "Hazardous Waste," the chemical name "this compound ((±)-NLG-919)," and the date of accumulation.[4]

  • Storage: Sealed waste containers should be stored in a designated, secure area away from incompatible materials and general laboratory traffic.[2][5]

Quantitative Data Summary

While specific quantitative data for this compound's environmental impact is not currently available, the following table summarizes key identification and solubility information for its synonym, (±)-NLG-919.

ParameterValueSource
CAS Number 1402836-58-1[1][6]
Molecular Formula C₁₈H₂₂N₂O[6][7]
Molecular Weight 282.4 g/mol [6][7]
Solubility in DMSO 15 mg/ml[8]

Detailed Disposal Protocol

The following step-by-step protocol should be followed for the disposal of different types of this compound waste:

1. Unused or Expired this compound (Solid)

  • Step 1: Collect all unused or expired solid this compound in its original container or a compatible, clearly labeled hazardous waste container.
  • Step 2: Ensure the container is tightly sealed and the exterior is clean.
  • Step 3: Store the container in a designated hazardous waste accumulation area.
  • Step 4: Arrange for pickup and disposal by a certified hazardous waste management company.

2. This compound Solutions (Liquid Waste)

  • Step 1: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
  • Step 2: Keep the container sealed when not in use. Do not leave funnels in the container.[9]
  • Step 3: Store in a secondary containment tray within a designated hazardous waste storage area.
  • Step 4: Arrange for pickup and incineration through your institution's Environmental Health and Safety (EHS) office.

3. Contaminated Labware and PPE

  • Step 1: Dispose of all single-use items such as gloves, pipette tips, and empty vials contaminated with this compound in a designated hazardous waste container.
  • Step 2: Sharps, such as contaminated needles or broken glass, must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]
  • Step 3: Once full, seal the containers and arrange for disposal through your institution's hazardous waste program.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

NLD22_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Solid this compound (Unused/Expired) D Labelled Hazardous Waste Container (Solid) A->D B Liquid this compound Waste (Solutions) E Labelled Hazardous Waste Container (Liquid) B->E C Contaminated Materials (PPE, Labware) F Labelled Sharps or Waste Container C->F G Designated Secure Storage Area D->G E->G F->G H EHS/Certified Vendor Pickup G->H I Incineration H->I

This compound Disposal Workflow

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations regarding hazardous waste disposal.[3][4][9]

References

Guidance on Personal Protective Equipment (PPE) for NLD-22 Handling

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for a chemical substance identified as "NLD-22" in chemical databases and safety literature have not yielded specific results. The identifier "this compound" is predominantly associated with electrical components, such as pilot lights.

The following guidance is based on general best practices for handling novel or unidentified chemical compounds in a laboratory setting. This information is intended to provide a framework for safety and should be supplemented with a thorough risk assessment and, if possible, more specific data on the compound . Researchers, scientists, and drug development professionals should always prioritize safety and adhere to their institution's established safety protocols.

I. Immediate Safety and Hazard Assessment

Given that the specific hazards of "this compound" are unknown, a precautionary approach is mandatory. Assume the substance is hazardous and handle it with the highest level of care until its toxicological properties are well-understood.

Core Principles:

  • Treat as Hazardous: In the absence of specific data, handle this compound as a substance with the potential for high toxicity, reactivity, and unknown long-term health effects.

  • Containment: All handling of this compound should be conducted in a designated, controlled area, preferably within a certified chemical fume hood or a glove box to prevent inhalation, ingestion, or skin contact.

  • Minimum Quantity: Use the smallest quantity of the substance necessary for the experiment to minimize potential exposure.

II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles with a full face shield.Protects against splashes, aerosols, and accidental contact with the face and eyes.
Hand Protection Double-gloving with a nitrile or neoprene base glove and a chemically resistant outer glove (e.g., butyl rubber or Viton™).Provides a robust barrier against skin contact. The outer glove should be selected based on the solvent or medium in which this compound is handled.
Body Protection A chemically resistant laboratory coat worn over full-length clothing. An impervious apron should be worn over the lab coat.Protects against spills and splashes. Ensures no skin is exposed.
Respiratory Protection A properly fitted NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.Prevents inhalation of airborne particles, aerosols, or vapors.

III. Experimental Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound.

Caption: A logical workflow for the safe handling of novel chemical compounds.

IV. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound and any solvents used for decontamination should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

This guidance is intended to promote a culture of safety when working with unknown substances. It is imperative that researchers seek to obtain a Safety Data Sheet (SDS) or other reliable safety information for any new chemical before use. If you have a more specific chemical name, CAS number, or structural information for "this compound," please provide it to enable a more targeted and accurate safety assessment.

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試験管内研究製品の免責事項と情報

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